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JNJ0966

Cat. No.: B1672983
M. Wt: 360.5 g/mol
InChI Key: ZADCDCMLLGDCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-0966 is an inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen activation (IC50 = 440 nM). It is selective for MMP-9 over MMP-1, MMP-2, and MMP-3 zymogen activation at 10 μM and does not inhibit the catalytic activity of MMP-1, -2, -3, -9, or -14. It inhibits invasion of HT-1080 cells in a MatrigelTM assay (IC50 = 1 μM). JNJ-0966 (10 and 30 mg/kg, twice per day) reduces disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE).>JNJ0966 is a highly selective allosteric inhibitor of matrix metalloproteinase-9 (MMP-9).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N4O2S2 B1672983 JNJ0966

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADCDCMLLGDCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Allosteric Inhibition of MMP-9 by JNJ0966: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of matrix metalloproteinase-9 (MMP-9) by the selective chemical inhibitor, JNJ0966. The content herein is based on the foundational discovery and characterization of this compound, offering a resource for researchers and professionals in drug development. This document details the quantitative data, experimental protocols, and the mechanism of action of this compound.

Core Concept: Allosteric Inhibition of Zymogen Activation

This compound represents a novel approach to MMP inhibition. Instead of targeting the highly conserved catalytic site, which has historically led to off-target effects and clinical failures with broad-spectrum MMP inhibitors, this compound acts allosterically.[1][2] It specifically inhibits the conversion of the inactive zymogen form of MMP-9 (proMMP-9) into the catalytically active enzyme.[1][2] This mechanism provides a high degree of selectivity for MMP-9.

The molecular basis for this activity is the binding of this compound to a structural pocket near the zymogen cleavage site around Arginine-106, a site distinct from the catalytic domain.[1][2] By binding to this allosteric site, this compound is thought to reorient the "activation loop" (amino acids 103-108), making it a less favorable substrate for cleavage by activating enzymes like MMP-3 or trypsin.[1] This interaction primarily impedes the processing of the 86 kDa intermediate form of MMP-9 to the fully active 82 kDa species.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Potency of this compound

Assay TypeActivating EnzymeIC5095% Confidence IntervalSource
proMMP-9 ActivationTrypsin429 nM405–602 nM[1][3]
HT1080 Cellular InvasionEndogenous1.0 µM-[1]

Table 2: Selectivity Profile of this compound

TargetAssay TypeThis compound ConcentrationEffectSource
proMMP-1 ActivationTrypsin10 µMNo significant inhibition[1][3]
proMMP-2 ActivationTrypsin10 µMNo significant inhibition[1][2]
proMMP-3 ActivationTrypsin10 µMNo significant inhibition[1]
catMMP-1 Activity-10 µMNo inhibition[3]
catMMP-2 Activity-10 µMNo inhibition[3]
catMMP-3 Activity--No inhibition[1]
catMMP-9 Activity--No inhibition[1]
catMMP-14 Activity-10 µMNo inhibition[3]

Table 3: Binding Affinity of this compound

MMP-9 ConstructMethodKDSource
proMMP-9 (amino acids 20-445)ThermoFluor5 µM[3]
proMMP-9 (amino acids 67-445)ThermoFluor0.33 µM[3]
Catalytically Active MMP-9ThermoFluorNo binding detected[3]

Table 4: In Vivo Efficacy of this compound in Mouse EAE Model

Treatment GroupDosageOutcomeSource
This compound10 mg/kg (oral, twice daily)Delayed onset and reduced severity of motor disability[1][3]
This compound30 mg/kg (oral, twice daily)Delayed onset and reduced severity of motor disability[1][3]
Dexamethasone (positive control)1 mg/kgDelayed onset and reduced severity of motor disability[3]
Vehicle-Progressive motor disability[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

JNJ0966_Mechanism_of_Action cluster_MMP9_Activation MMP-9 Activation Pathway cluster_Inhibition Inhibition by this compound proMMP9 proMMP-9 (Zymogen) intMMP9 Intermediate MMP-9 (86 kDa) proMMP9->intMMP9 Initial Cleavage actMMP9 Active MMP-9 (82 kDa) intMMP9->actMMP9 Final Cleavage degradation Matrix Degradation actMMP9->degradation Degrades Extracellular Matrix activator Activating Enzyme (e.g., MMP-3, Trypsin) activator->proMMP9 activator->intMMP9 This compound This compound binding_site Allosteric Site (near Arg-106) This compound->binding_site Binds binding_site->intMMP9 Inhibits Cleavage

Caption: Mechanism of allosteric inhibition of MMP-9 activation by this compound.

Experimental_Workflow_this compound cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation proMMP9_activation proMMP-9 Activation Assay (Fluorogenic Substrate) ic50 ic50 proMMP9_activation->ic50 Determine IC50 selectivity_panel MMP Selectivity Panel (proMMP-1, -2, -3; catMMP-1, -2, -9, -14) selectivity selectivity selectivity_panel->selectivity Assess Selectivity cell_invasion HT1080 Cell Invasion Assay (Matrigel) functional_ic50 functional_ic50 cell_invasion->functional_ic50 Determine Functional IC50 binding_assay Binding Assay (ThermoFluor) kd kd binding_assay->kd Determine KD eae_model Mouse EAE Model (Myelin Oligodendrocyte Glycoprotein Peptide) ic50->eae_model Proceed if potent selectivity->eae_model Proceed if selective dosing Oral Gavage (10 & 30 mg/kg, twice daily) eae_model->dosing monitoring Clinical Scoring of Motor Disability dosing->monitoring

Caption: Experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

proMMP-9 Activation Assay
  • Objective: To determine the concentration-dependent inhibition of proMMP-9 activation by this compound.

  • Materials:

    • Recombinant human proMMP-9

    • Trypsin (as the activating enzyme)

    • DQ-gelatin (fluorescent substrate)

    • This compound

    • Assay buffer (composition not specified in the source)

    • 96-well plates

  • Protocol:

    • Prepare a dilution series of this compound in the assay buffer.

    • In a 96-well plate, add proMMP-9, trypsin, and the various concentrations of this compound or vehicle control.

    • Incubate the mixture to allow for the activation of proMMP-9.

    • Add DQ-gelatin to each well to initiate the fluorescent signal generation by active MMP-9.

    • Measure the fluorescence intensity over time using a plate reader.

    • Normalize the data to the maximal activity (vehicle control) and calculate the IC50 value by fitting the data to a four-parameter logistic equation.

HT1080 Cellular Invasion Assay
  • Objective: To assess the functional effect of this compound on the invasive potential of HT1080 fibrosarcoma cells, which endogenously express MMP-9.

  • Materials:

    • HT1080 cells

    • Matrigel-coated invasion chambers (e.g., Transwell inserts)

    • Cell culture medium (e.g., DMEM) with and without serum

    • This compound, Doxycycline (control), GM6001 (control)

  • Protocol:

    • Culture HT1080 cells to sub-confluency.

    • Harvest and resuspend the cells in serum-free medium.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add medium containing a chemoattractant (e.g., serum) to the lower chamber.

    • Add various concentrations of this compound or control compounds (Doxycycline, GM6001) to the upper chamber.

    • Incubate the plates to allow for cell invasion through the Matrigel and the porous membrane.

    • After incubation, remove the non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

    • Calculate the concentration-response curve and determine the IC50 value.

Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Objective: To evaluate the in vivo efficacy of this compound in a model of neuroinflammation.

  • Materials:

    • C57BL/6 mice

    • Myelin oligodendrocyte glycoprotein (MOG) synthetic peptide

    • Complete Freund's Adjuvant (CFA)

    • Pertussis toxin

    • This compound

    • Vehicle control

    • Dexamethasone (positive control)

  • Protocol:

    • Induce EAE in mice on day 0 by immunization with an emulsion of MOG peptide in CFA.

    • Administer pertussis toxin on day 0 and day 2 to facilitate the entry of immune cells into the central nervous system.

    • Begin treatment on day 8 post-immunization.

    • Administer this compound (10 or 30 mg/kg), dexamethasone (1 mg/kg), or vehicle control via oral gavage twice daily.

    • Monitor the mice daily for clinical signs of EAE and score the disease severity based on a standardized scale (e.g., tail limpness, hind limb weakness, paralysis).

    • Continue treatment and monitoring for the duration of the study.

    • Analyze the data by comparing the clinical scores and disease onset between the treatment groups.

This technical guide provides a comprehensive summary of the allosteric inhibitor this compound and its effects on MMP-9. The data and protocols presented should serve as a valuable resource for researchers investigating selective MMP-9 inhibition and its therapeutic potential.

References

The Biological Activity of JNJ-77060966: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-77060966 is a potent and highly selective allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation. By binding to a unique pocket on the pro-MMP-9 zymogen, it prevents its conversion to the catalytically active form, thereby mitigating the downstream effects of MMP-9-mediated extracellular matrix degradation and cell signaling. This document provides a comprehensive overview of the biological activity of JNJ-77060966, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Core Mechanism of Action

JNJ-77060966 functions as a selective inhibitor of the activation of pro-MMP-9.[1][2][3] Unlike traditional MMP inhibitors that target the active site of the mature enzyme, JNJ-77060966 binds to a distinct allosteric site on the pro-MMP-9 zymogen.[2][3] This binding event prevents the proteolytic cleavage of the pro-domain, a necessary step for the conversion of the inactive zymogen into the catalytically competent MMP-9 enzyme.[2] A key characteristic of JNJ-77060966 is its high selectivity for pro-MMP-9, with no significant inhibitory activity against the catalytic domains of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it inhibit the activation of the closely related pro-MMP-2.[2][3]

Quantitative Data

The inhibitory potency of JNJ-77060966 against pro-MMP-9 activation has been quantified, providing key metrics for its biological activity.

ParameterValueDescriptionReference
IC50 440 nMThe half-maximal inhibitory concentration for the inhibition of pro-MMP-9 activation.[1]

Signaling Pathways

MMP-9 is a critical node in various signaling pathways that regulate cellular processes such as migration, invasion, and inflammation. By inhibiting the activation of pro-MMP-9, JNJ-77060966 is poised to modulate these downstream pathways. The expression of MMP-9 itself is induced by various extracellular signals, including proinflammatory cytokines and growth factors, which activate transcription factors like NF-κB, SP1, and AP1.[4] Once active, MMP-9 can cleave a wide range of extracellular matrix (ECM) components and also interact with cell surface receptors such as integrins, CD44, and receptor tyrosine kinases (e.g., EGFR, TrkA), thereby influencing signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[4][5] Inhibition of pro-MMP-9 activation by JNJ-77060966 would be expected to attenuate these signaling events.

MMP9_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors (TGF-β, PDGF, bFGF) Receptors Cell Surface Receptors (Integrins, CD44, RTKs) Growth_Factors->Receptors Proinflammatory_Cytokines Proinflammatory Cytokines (TNF-α, IL-1β, IL-8) Proinflammatory_Cytokines->Receptors pro_MMP9 pro-MMP-9 Active_MMP9 Active MMP-9 pro_MMP9->Active_MMP9 Activation ECM ECM Components (Collagen, Elastin) Active_MMP9->ECM Degrades Active_MMP9->Receptors Modulates JNJ JNJ-77060966 JNJ->pro_MMP9 Inhibits Activation Degraded_ECM Degraded ECM ECM->Degraded_ECM Cellular_Responses Cellular Responses (Migration, Invasion, Proliferation) Degraded_ECM->Cellular_Responses Signaling_Cascades Signaling Cascades (PI3K/Akt, MAPK/ERK) Receptors->Signaling_Cascades Receptors->Cellular_Responses Transcription_Factors Transcription Factors (NF-κB, AP-1, SP1) Signaling_Cascades->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene MMP9_Gene->pro_MMP9 Translation & Secretion

Caption: MMP-9 signaling pathway and the inhibitory action of JNJ-77060966.

Experimental Protocols

The following are representative protocols for assays used to characterize the biological activity of JNJ-77060966.

Pro-MMP-9 Activation Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the conversion of pro-MMP-9 to its active form.

Materials:

  • Recombinant human pro-MMP-9

  • Activating enzyme (e.g., Trypsin or MMP-3)

  • JNJ-77060966

  • Quenched fluorescent MMP-9 substrate (e.g., DQ-gelatin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of JNJ-77060966 in DMSO.

  • In a 96-well plate, add assay buffer, pro-MMP-9, and varying concentrations of JNJ-77060966.

  • Initiate the activation by adding the activating enzyme (e.g., trypsin).

  • Incubate the plate at 37°C for a predetermined time to allow for pro-MMP-9 activation.

  • If using trypsin as the activator, add a trypsin inhibitor (e.g., soybean trypsin inhibitor) to stop the activation reaction.

  • Add the quenched fluorescent MMP-9 substrate to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation/emission wavelengths of 490/520 nm for DQ-gelatin).[6]

  • Calculate the rate of substrate cleavage for each concentration of JNJ-77060966.

  • Plot the rate of cleavage against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

pro_MMP9_Activation_Assay Start Start Prepare_Reagents Prepare Reagents: pro-MMP-9, Activator, JNJ-77060966, Substrate Start->Prepare_Reagents Plate_Setup Add pro-MMP-9 and JNJ-77060966 to Plate Prepare_Reagents->Plate_Setup Activation Add Activator and Incubate Plate_Setup->Activation Stop_Activation Add Trypsin Inhibitor (if applicable) Activation->Stop_Activation Add_Substrate Add Fluorescent Substrate Stop_Activation->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the pro-MMP-9 activation inhibition assay.
In Vitro Cell Invasion Assay

This assay assesses the ability of JNJ-77060966 to inhibit cancer cell invasion through a basement membrane matrix, a process that is often dependent on MMP activity.

Materials:

  • Invasive cancer cell line (e.g., HT-1080)

  • Cell culture medium

  • Boyden chamber inserts with a porous membrane (e.g., 8.0 µm pores) coated with a basement membrane extract (e.g., Matrigel)

  • JNJ-77060966

  • Chemoattractant (e.g., fetal bovine serum)

  • Staining solution (e.g., Crystal Violet or Diff-Quik)

  • Cotton swabs

Procedure:

  • Culture cancer cells to sub-confluency.

  • Harvest and resuspend the cells in serum-free medium.

  • Pre-treat the cells with various concentrations of JNJ-77060966 or vehicle control for a specified time (e.g., 30 minutes).[7]

  • Seed the pre-treated cells into the upper chamber of the Matrigel-coated Boyden chamber inserts.

  • Fill the lower chamber with medium containing a chemoattractant.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained, invaded cells in several microscopic fields.

  • Compare the number of invaded cells in the JNJ-77060966-treated groups to the vehicle control to determine the extent of invasion inhibition.

Cell_Invasion_Assay Start Start Cell_Culture Culture Invasive Cancer Cells Start->Cell_Culture Cell_Treatment Treat Cells with JNJ-77060966 Cell_Culture->Cell_Treatment Seed_Cells Seed Cells into Matrigel-coated Inserts Cell_Treatment->Seed_Cells Incubation Incubate to Allow for Invasion Seed_Cells->Incubation Remove_Noninvaders Remove Non-invading Cells Incubation->Remove_Noninvaders Stain_Invaders Fix and Stain Invading Cells Remove_Noninvaders->Stain_Invaders Quantify_Invasion Count Invaded Cells Stain_Invaders->Quantify_Invasion End End Quantify_Invasion->End

Caption: Workflow for the in vitro cell invasion assay.
Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

JNJ-77060966 has been shown to be efficacious in a mouse model of EAE, which is a common animal model for multiple sclerosis.[2][3]

Materials:

  • Female C57BL/6 mice

  • Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • JNJ-77060966 formulation for in vivo administration

  • Vehicle control

Procedure:

  • EAE Induction: Anesthetize mice and immunize subcutaneously with an emulsion of MOG peptide in CFA.

  • Administer pertussis toxin intraperitoneally on the day of immunization and again two days later to facilitate the entry of inflammatory cells into the central nervous system.

  • Treatment: Begin treatment with JNJ-77060966 or vehicle control at a specified time point (e.g., at the onset of clinical signs or prophylactically). Administer the compound daily via a suitable route (e.g., oral gavage).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Data Analysis: Plot the mean clinical scores over time for the treatment and control groups. Analyze key parameters such as the peak disease score, day of disease onset, and cumulative disease score.

  • Histology/Immunohistochemistry (Optional): At the end of the study, perfuse the mice and collect brain and spinal cord tissues for histological analysis to assess inflammation and demyelination.

Brain Penetrance

JNJ-77060966 is described as a brain-penetrant molecule, which is a critical property for its efficacy in the EAE model, a neuroinflammatory disease.[1] This characteristic suggests that the compound can cross the blood-brain barrier to reach its target in the central nervous system.[8][9] The extent of brain penetration can be quantitatively assessed by determining the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) in pharmacokinetic studies.[10]

Conclusion

JNJ-77060966 represents a novel pharmacological approach to MMP inhibition by selectively targeting the activation of the pro-MMP-9 zymogen. Its high selectivity and demonstrated in vivo efficacy in a model of neuroinflammation underscore its potential as a therapeutic agent and a valuable tool for studying the role of MMP-9 in various pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this and similar targeted enzyme inhibitors.

References

In-Depth Technical Guide to JNJ-77060966: A Selective Allosteric Inhibitor of Pro-MMP-9 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of JNJ-77060966 (also known as JNJ0966), a novel and highly selective allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation.

Core Compound Properties and Identification

JNJ-77060966 is a small molecule inhibitor that has garnered significant interest for its unique mechanism of targeting the inactive zymogen form of MMP-9, offering a high degree of selectivity over other metalloproteinases.[1][2]

PropertyValueReference
CAS Number 315705-75-0[3]
Molecular Formula C₁₆H₁₆N₄O₂S₂[3]
Molecular Weight 360.45 g/mol [3]
IUPAC Name N-[2-[(2-Methoxyphenyl)amino]-4'-methyl[4,5'-bithiazol]-2'-yl]acetamide[3]
Synonyms This compound[1][2]
Physical Appearance Solid powder[3]
Purity ≥98% (HPLC)[3]
Solubility Soluble in DMSO (up to 50 mM)[3]

Mechanism of Action: Allosteric Inhibition of Pro-MMP-9 Activation

JNJ-77060966 represents a paradigm shift in MMP inhibition. Unlike traditional broad-spectrum MMP inhibitors that target the catalytic active site, JNJ-77060966 employs an allosteric mechanism.[1][2] It binds to a specific structural pocket on the pro-MMP-9 zymogen, near the cleavage site at Arg-106.[1][2] This binding event prevents the proteolytic conversion of pro-MMP-9 into its catalytically active form.[1][2]

This allosteric inhibition confers remarkable selectivity. JNJ-77060966 does not inhibit the enzymatic activity of already activated MMP-9, nor does it affect the activity of other MMPs such as MMP-1, MMP-2, MMP-3, and MMP-14.[1][2] This high selectivity is a significant advantage, as the lack of specificity has been a major contributor to the clinical trial failures of previous broad-spectrum MMP inhibitors.

JNJ-77060966 Mechanism of Action cluster_0 Pro-MMP-9 Activation cluster_1 Inhibition by JNJ-77060966 Pro-MMP-9 Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Proteolytic Cleavage Activating Protease Activating Protease Activating Protease->Pro-MMP-9 JNJ-77060966 JNJ-77060966 Pro-MMP-9_inhibited Pro-MMP-9 JNJ-77060966->Pro-MMP-9_inhibited Allosteric Binding No Activation No Activation Pro-MMP-9_inhibited->No Activation Inhibition of Cleavage

Mechanism of JNJ-77060966 Action

Signaling Pathways and Biological Implications

MMP-9 is a key enzyme involved in the degradation of extracellular matrix (ECM) components, a process crucial for both physiological and pathological tissue remodeling.[4][5][6] Its dysregulation is implicated in numerous diseases, including cancer metastasis and neuroinflammatory disorders.[7][8]

In the context of cancer metastasis , elevated MMP-9 expression facilitates tumor cell invasion, intravasation, and the establishment of metastatic niches.[3][7] MMP-9 contributes to the epithelial-mesenchymal transition (EMT) and promotes angiogenesis by releasing pro-angiogenic factors like VEGF.[7][8] Key signaling pathways that regulate MMP-9 expression in cancer include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[3][9] By inhibiting pro-MMP-9 activation, JNJ-77060966 has the potential to disrupt these metastatic processes.

MMP-9 Signaling in Cancer Metastasis Growth Factors, Cytokines Growth Factors, Cytokines Receptors (RTKs, etc.) Receptors (RTKs, etc.) Growth Factors, Cytokines->Receptors (RTKs, etc.) PI3K/AKT Pathway PI3K/AKT Pathway Receptors (RTKs, etc.)->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptors (RTKs, etc.)->MAPK/ERK Pathway NF-kB Pathway NF-kB Pathway Receptors (RTKs, etc.)->NF-kB Pathway Transcription Factors (AP-1, SP-1) Transcription Factors (AP-1, SP-1) PI3K/AKT Pathway->Transcription Factors (AP-1, SP-1) MAPK/ERK Pathway->Transcription Factors (AP-1, SP-1) NF-kB Pathway->Transcription Factors (AP-1, SP-1) Pro-MMP-9 Gene Expression Pro-MMP-9 Gene Expression Transcription Factors (AP-1, SP-1)->Pro-MMP-9 Gene Expression Pro-MMP-9 Pro-MMP-9 Pro-MMP-9 Gene Expression->Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Activation JNJ-77060966 JNJ-77060966 JNJ-77060966->Pro-MMP-9 Inhibits Activation ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis

MMP-9 Signaling in Cancer

In neuroinflammation , such as that observed in multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE), MMP-9 plays a critical role in the breakdown of the blood-brain barrier, allowing immune cell infiltration into the central nervous system.[10] This leads to demyelination and neuronal damage. JNJ-77060966 has been shown to be efficacious in a mouse EAE model, reducing disease severity.[1][2]

Experimental Protocols

In Vitro Cell Invasion Assay

The effect of JNJ-77060966 on cancer cell invasion can be assessed using a modified Boyden chamber assay with Matrigel-coated inserts.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cell culture medium (serum-free and serum-containing)

  • JNJ-77060966 (dissolved in DMSO)

  • Staining solution (e.g., Crystal Violet)

Protocol:

  • Coating of Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow for gelation.[9]

  • Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours prior to the assay. Harvest cells and resuspend in serum-free medium containing various concentrations of JNJ-77060966 or vehicle control (DMSO).

  • Assay Setup: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).[11]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Quantification:

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the cells with Crystal Violet.

    • Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

In Vitro Invasion Assay Workflow A Coat Transwell insert with Matrigel B Seed cells with JNJ-77060966 in serum-free medium in the upper chamber A->B C Add chemoattractant (e.g., FBS) to the lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Quantify invasion (microscopy or absorbance) F->G

In Vitro Invasion Assay Workflow
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

The efficacy of JNJ-77060966 in a model of neuroinflammation can be evaluated using the EAE mouse model.

Materials:

  • C57BL/6 mice

  • Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTx)

  • JNJ-77060966 formulation for oral administration

Protocol:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.[7]

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[6]

  • Treatment:

    • Administer JNJ-77060966 or vehicle control orally, once or twice daily, starting from a few days post-immunization or upon the onset of clinical signs.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund state

  • Endpoint Analysis:

    • At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis of immune cell infiltration and demyelination.

Summary and Future Directions

JNJ-77060966 is a pioneering, highly selective allosteric inhibitor of pro-MMP-9 activation. Its unique mechanism of action provides a significant advantage over traditional, non-selective MMP inhibitors, potentially reducing the side effects that have hindered the clinical development of this class of drugs. Preclinical studies have demonstrated its efficacy in models of cancer cell invasion and neuroinflammation. Further research is warranted to fully elucidate its therapeutic potential in various MMP-9-driven pathologies and to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide on JNJ0966 in Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ0966, a novel investigational compound, and its role in neuroinflammatory disease models. The information presented herein is intended for a scientific audience and focuses on the mechanism of action, preclinical data, and experimental methodologies associated with this compound.

Core Compound: this compound

This compound is a highly selective, brain-penetrant, allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation.[1][2][3] Unlike traditional MMP inhibitors that target the catalytic site, this compound uniquely prevents the conversion of the MMP-9 zymogen (pro-MMP-9) into its catalytically active form.[3] This specificity provides a significant advantage, potentially avoiding the off-target effects that have limited the clinical utility of broad-spectrum MMP inhibitors.[3]

Mechanism of Action

This compound functions by binding to a specific structural pocket near the zymogen cleavage site of pro-MMP-9, specifically in proximity to Arginine-106.[3] This interaction allosterically inhibits the proteolytic processing required to generate the active MMP-9 enzyme.[3] The activation of pro-MMP-9 is a two-step process, and this compound attenuates the second cleavage event, leading to a reduction in the mature, active form of MMP-9.[2][3]

The compound demonstrates high selectivity for pro-MMP-9, with no significant inhibition of the catalytic activity of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it affect the activation of the closely related pro-MMP-2.[3][4]

cluster_0 This compound Mechanism of Action pro_mmp9 Pro-MMP-9 (Zymogen) cleavage1 Initial Cleavage pro_mmp9->cleavage1 intermediate_mmp9 Intermediate MMP-9 cleavage2 Final Cleavage at Arg-106 intermediate_mmp9->cleavage2 active_mmp9 Active MMP-9 pathological_effects Pathological Effects (e.g., Neuroinflammation) active_mmp9->pathological_effects This compound This compound inhibition Allosteric Inhibition This compound->inhibition cleavage1->intermediate_mmp9 cleavage2->active_mmp9 inhibition->cleavage2

This compound allosterically inhibits the final cleavage step of pro-MMP-9 activation.

Preclinical Data in a Neuroinflammatory Disease Model

This compound has been evaluated in a murine model of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[3] Oral administration of this compound resulted in a significant reduction in disease severity.[3]

Table 1: Efficacy of this compound in the Murine EAE Model

ParameterVehicle ControlThis compound (10 mg/kg, b.i.d.)This compound (30 mg/kg, b.i.d.)
Mean Peak Clinical Score ~3.5Significantly ReducedSignificantly Reduced
Study Duration 17 days17 days17 days
Administration Route Oral GavageOral GavageOral Gavage

Data synthesized from Scannevin RH, et al. (2017).[3]

Table 2: Pharmacokinetic Properties of this compound in Mice

DosePlasma Concentration (ng/mL)Brain Concentration (ng/g)Brain/Plasma Ratio
10 mg/kg 77.5 ± 31.1481.6 ± 162.56.2
30 mg/kg 293.6 ± 118.41394.0 ± 649.14.7

Data from Scannevin RH, et al. (2017). Concentrations represent values at the end of the 17-day EAE study.[2]

These findings demonstrate that this compound is orally bioavailable, brain-penetrant, and efficacious in a model of neuroinflammation.[1][3]

Experimental Protocols

The following protocol is a summary of the methodology used to evaluate this compound in a murine EAE model.[2][3]

  • Animal Model : Female C57Bl/6 mice, 6-8 weeks of age.

  • Induction of EAE : Mice are immunized to induce EAE.

  • Treatment Groups :

    • Vehicle control: 20% hydroxypropyl-β-cyclodextrin.

    • This compound: 10 mg/kg or 30 mg/kg, dissolved in vehicle.

  • Drug Administration :

    • Oral gavage, twice daily.

    • Dosing initiated at the time of immunization and continued until day 17 post-immunization.

  • Clinical Assessment :

    • Mice are monitored and scored daily for clinical signs of EAE.

  • Endpoint :

    • On day 17, animals are sacrificed.

    • Plasma and brain tissue are collected for pharmacokinetic analysis using mass spectroscopy.

cluster_1 EAE Experimental Workflow start Start: Female C57Bl/6 Mice (6-8 weeks old) immunization EAE Induction (Immunization) start->immunization randomization Randomization into Treatment Groups immunization->randomization dosing Twice Daily Oral Dosing (Day 0 - Day 17) randomization->dosing scoring Daily Clinical Scoring dosing->scoring endpoint Endpoint: Day 17 dosing->endpoint scoring->endpoint analysis Sample Collection: - Plasma - Brain Pharmacokinetic Analysis endpoint->analysis

Workflow for the in vivo evaluation of this compound in the EAE model.

This assay was utilized to assess the inhibitory effect of this compound on cell invasion.[2]

  • Cell Line : HT1080 fibrosarcoma cells.

  • Assay Setup :

    • 13,000 cells per well are seeded in a top chamber in serum-free medium containing this compound.

    • The bottom chamber contains serum-free medium supplemented with 6% fetal bovine serum and this compound.

  • Incubation : 24 hours at 37°C and 5% CO2.

  • Quantification :

    • Migrated cells in the bottom layer are labeled with Calcein AM.

    • Fluorescence intensity is measured to quantify the number of migrated cells.

  • Analysis : The mean percentage inhibition of invasion and IC50 values are calculated.

Summary and Future Directions

This compound represents a novel therapeutic approach for neuroinflammatory diseases by selectively targeting the activation of pro-MMP-9. Its unique allosteric mechanism of action and demonstrated efficacy in the EAE model, coupled with favorable brain penetration, highlight its potential as a clinical candidate. Further investigation is warranted to explore the full therapeutic utility of this compound in multiple sclerosis and other neurodegenerative disorders where MMP-9 dysregulation is implicated.

References

The Role of JNJ-38877605 in the Inhibition of Cancer Cell Invasion: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway is a critical driver of oncogenesis and metastasis, playing a pivotal role in cancer cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through amplification, mutation, or overexpression of c-Met or its ligand, hepatocyte growth factor (HGF), is implicated in the progression of numerous solid tumors. This technical guide provides an in-depth analysis of the mechanism of action of JNJ-38877605 in the context of inhibiting cancer cell invasion, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. While the clinical development of JNJ-38877605 was halted due to renal toxicity, its preclinical profile as a c-Met inhibitor provides valuable insights into targeting this pathway for anti-cancer therapies.[1][2]

Mechanism of Action: Inhibition of c-Met Signaling

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase domain.[3] By binding to the ATP-binding pocket of the receptor, it prevents autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cell invasion.

Key Quantitative Data

The inhibitory potency and selectivity of JNJ-38877605 have been characterized in various preclinical studies. A summary of the key quantitative data is presented in the table below.

ParameterValueCell Line/SystemReference
IC50 (c-Met kinase) 4 nMBiochemical Assay[3]
Selectivity >600-fold vs. a panel of >200 other kinasesKinase Panel Screen[3]
Inhibition of c-Met Phosphorylation Significant reduction at 500 nMEBC1, GTL16, NCI-H1993, MKN45 cells[3]
In vivo Tumor Growth Inhibition Dose-dependentMKN-45, GTL-16, SNU-5, Kato II xenograft models[4]
In vivo Biomarker Modulation (GTL16 xenograft) Decrease in plasma IL-8, GROα, and uPARMouse model[3]

Inhibition of Cancer Cell Invasion

The activation of the c-Met pathway is a key driver of the cellular processes required for invasion, including changes in cell adhesion, extracellular matrix degradation, and increased cell motility. JNJ-38877605, by potently inhibiting c-Met, effectively blocks these pro-invasive signals.

Impact on Downstream Signaling Pathways

Upon HGF binding, c-Met recruits and phosphorylates a multitude of downstream effector proteins. JNJ-38877605 has been shown to inhibit the phosphorylation of key signaling nodes implicated in cell invasion, including:

  • Focal Adhesion Kinase (FAK): A critical mediator of cell-matrix adhesion and migration.

  • Protein Kinase B (Akt): A central player in cell survival and proliferation.

  • Extracellular signal-Regulated Kinase (ERK): A key component of the MAPK pathway that regulates cell growth and differentiation.

The inhibition of these pathways disrupts the cytoskeletal rearrangements and focal adhesion dynamics necessary for invasive cell movement.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds and Activates p-c-Met p-c-Met c-Met->p-c-Met Autophosphorylation JNJ-38877605 JNJ-38877605 JNJ-38877605->c-Met Inhibits ATP binding FAK FAK p-c-Met->FAK Akt Akt p-c-Met->Akt ERK ERK p-c-Met->ERK p-FAK p-FAK FAK->p-FAK p-Akt p-Akt Akt->p-Akt p-ERK p-ERK ERK->p-ERK Invasion Invasion p-FAK->Invasion p-Akt->Invasion p-ERK->Invasion

Figure 1: JNJ-38877605 Signaling Pathway Inhibition. (Max Width: 760px)
Role in Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program that is critical for cancer cell invasion and metastasis. During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, and acquire a more migratory and invasive mesenchymal phenotype. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin.

While direct studies on the effect of JNJ-38877605 on EMT markers are limited, the c-Met pathway is a well-established inducer of EMT. One preclinical study noted that the differential expression of the c-Met/HGF axis and EMT-related gene markers played a role in the in vivo activity of JNJ-38877605.[4] Therefore, it is highly probable that JNJ-38877605 inhibits cancer cell invasion, at least in part, by suppressing c-Met-driven EMT. This would involve the upregulation of E-cadherin and the downregulation of N-cadherin and Vimentin, leading to a more epithelial and less invasive phenotype.

JNJ-38877605 JNJ-38877605 c-Met c-Met JNJ-38877605->c-Met Inhibits EMT EMT c-Met->EMT Induces E-cadherin E-cadherin EMT->E-cadherin Downregulates N-cadherin N-cadherin EMT->N-cadherin Upregulates Vimentin Vimentin EMT->Vimentin Upregulates Invasion Invasion E-cadherin->Invasion Inhibits N-cadherin->Invasion Promotes Vimentin->Invasion Promotes

Figure 2: Postulated Effect of JNJ-38877605 on EMT. (Max Width: 760px)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the role of JNJ-38877605 in inhibiting cancer cell invasion.

Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Materials:

  • 24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (containing serum or other chemoattractants)

  • JNJ-38877605

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution (0.5% in 25% methanol)

  • Microscope

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Seeding:

    • Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Pre-treat the cell suspension with various concentrations of JNJ-38877605 or vehicle control for 30 minutes at 37°C.

    • Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

    • Add 500 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.

    • Stain the fixed cells with Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of stained, invaded cells in several random fields under a microscope.

    • Calculate the percentage of invasion inhibition relative to the vehicle control.

Start Start Coat Transwell with Matrigel Coat Transwell with Matrigel Start->Coat Transwell with Matrigel Seed Cells +/- JNJ-38877605 Seed Cells +/- JNJ-38877605 Coat Transwell with Matrigel->Seed Cells +/- JNJ-38877605 Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Seed Cells +/- JNJ-38877605->Add Chemoattractant to Lower Chamber Incubate 24-48h Incubate 24-48h Add Chemoattractant to Lower Chamber->Incubate 24-48h Remove Non-invading Cells Remove Non-invading Cells Incubate 24-48h->Remove Non-invading Cells Fix and Stain Invading Cells Fix and Stain Invading Cells Remove Non-invading Cells->Fix and Stain Invading Cells Quantify Invaded Cells Quantify Invaded Cells Fix and Stain Invading Cells->Quantify Invaded Cells End End Quantify Invaded Cells->End

Figure 3: Matrigel Invasion Assay Workflow. (Max Width: 760px)
Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of c-Met and its downstream signaling proteins, as well as EMT markers.

Materials:

  • Cancer cells treated with JNJ-38877605

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with various concentrations of JNJ-38877605 for the desired time.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

JNJ-38877605 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase that effectively suppresses cancer cell invasion. Its mechanism of action involves the direct inhibition of c-Met phosphorylation and the subsequent blockade of downstream signaling pathways crucial for cell motility and invasion, such as the FAK, Akt, and ERK pathways. Although direct evidence is limited, its known mechanism of action strongly suggests that JNJ-38877605 also inhibits invasion by reversing the Epithelial-Mesenchymal Transition. The preclinical data for JNJ-38877605 underscore the therapeutic potential of targeting the c-Met pathway to inhibit cancer metastasis. Despite its discontinuation for clinical use, the study of JNJ-38877605 provides a valuable framework for the development of future c-Met inhibitors with improved safety profiles.

References

JNJ0966: A Technical Guide to Brain Penetrance and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ0966 is a selective, allosteric inhibitor of the activation of pro-matrix metalloproteinase-9 (pro-MMP-9), a key enzyme implicated in the pathology of various neurological disorders, including multiple sclerosis. Its ability to penetrate the blood-brain barrier (BBB) is a critical attribute for its therapeutic potential within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data on the brain penetrance and distribution of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data on Brain Penetrance

The brain penetrance of this compound has been evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common preclinical model for multiple sclerosis. The key quantitative parameters are summarized in the table below.

Parameter10 mg/kg Dose30 mg/kg Dose
Plasma Concentration 77.5 ± 31.1 ng/mL (215 nM)293.6 ± 118.4 ng/mL (815 nM)
Brain Concentration 481.6 ± 162.5 ng/g (~1336 nM)1394.0 ± 649.1 ng/g (~3867 nM)
Brain/Plasma Ratio 6.2[1]4.7[1]

Data from De Savi et al., 2017.[1]

These data demonstrate that this compound not only crosses the blood-brain barrier but also preferentially partitions into the brain tissue, with brain concentrations significantly exceeding those in the plasma at both doses tested[1]. The brain concentrations achieved are consistent with the levels required to inhibit the activation of proMMP-9 based on in vitro IC50 values[1].

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

The brain penetrance of this compound was assessed in a murine model of EAE, which mimics many of the pathological features of multiple sclerosis.

Protocol:

  • Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and one or two days post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the severity of paralysis.

  • Dosing: this compound is administered, for example, orally twice daily, starting from the onset of the study until its termination.

  • Sample Collection: At the end of the study (e.g., day 17), terminal plasma and brain samples are collected for bioanalysis[1].

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a detailed, specific protocol for this compound is not publicly available, a general workflow for the quantification of small molecules in biological matrices by LC-MS/MS is as follows. This should be adapted and validated for this compound specifically.

Protocol:

  • Sample Preparation:

    • Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The sample is then centrifuged, and the supernatant containing the analyte is collected.

    • Brain Tissue: The brain tissue is first homogenized in a suitable buffer. This is followed by protein precipitation or a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation:

    • An aliquot of the processed sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • The analyte is separated from other components on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Quantification: A calibration curve is generated by analyzing standards of known concentrations of this compound in the corresponding matrix (plasma or brain homogenate). The concentration of this compound in the study samples is then determined by interpolating their response against the calibration curve.

Visualizations

Signaling Pathways of MMP-9 in the Brain

MMP-9 is involved in various signaling pathways that regulate synaptic plasticity, neuroinflammation, and blood-brain barrier integrity. This compound, by inhibiting the activation of pro-MMP-9, is expected to modulate these pathways.

MMP9_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular ProMMP9 Pro-MMP-9 MMP9 Active MMP-9 ProMMP9->MMP9 Activation ECM Extracellular Matrix (e.g., Laminin, Aggrecan) MMP9->ECM Cleavage Integrin Integrin Receptor MMP9->Integrin Activation EphB2 EphB2 Receptor MMP9->EphB2 Cleavage & Activation This compound This compound This compound->ProMMP9 Inhibits Activation BBB_disruption BBB Disruption ECM->BBB_disruption Degradation leads to FAK FAK Integrin->FAK Activation EphB2->FAK Recruitment RhoA RhoA FAK->RhoA Activation Actin Actin Cytoskeleton Remodeling RhoA->Actin SynapticPlasticity Synaptic Plasticity (LTP) Actin->SynapticPlasticity Brain_Penetrance_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Phase EAE_Induction Induce EAE in Mice Dosing Administer this compound EAE_Induction->Dosing Sample_Collection Collect Terminal Plasma & Brain Samples Dosing->Sample_Collection Plasma_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Collection->Plasma_Prep Brain_Prep Brain Tissue Homogenization & Extraction Sample_Collection->Brain_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS Brain_Prep->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification Ratio Calculate Brain/Plasma Ratio Quantification->Ratio

References

Methodological & Application

JNJ-7706621: In Vitro Application Notes and Protocols for a Dual CDK and Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Abstract

JNJ-7706621 is a potent, cell-permeable small molecule that acts as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of the cell cycle.[1][2][3] In vitro studies have demonstrated its ability to induce cell cycle arrest, apoptosis, and inhibit proliferation across a range of cancer cell lines.[1][2][3] This document provides detailed protocols for in vitro experiments to characterize the activity of JNJ-7706621, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

In Vitro Kinase Inhibitory Activity of JNJ-7706621
Kinase TargetIC₅₀ (nM)
CDK1/Cyclin B9
CDK2/Cyclin A4
CDK2/Cyclin E3
Aurora A11
Aurora B15
VEGF-R2154-254
FGF-R2154-254
GSK3β154-254

Table 1: IC₅₀ values of JNJ-7706621 against a panel of purified kinases. Data sourced from multiple in vitro kinase assays.[1][4]

Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (nM)
HeLaCervical Adenocarcinoma280
HCT-116Colon Carcinoma250
SK-OV-3Ovarian Cancer112-514
PC3Prostate Adenocarcinoma120
DU145Prostate Cancer112-514
A375Melanoma447
MDA-MB-231Breast Cancer112-514

Table 2: Anti-proliferative IC₅₀ values of JNJ-7706621 in various human cancer cell lines after 48 hours of treatment.[1][4]

Anti-proliferative Activity of JNJ-7706621 in Normal Human Cell Lines
Cell LineCell TypeIC₅₀ (µM)
MRC-5Lung Fibroblast3.67-5.42
HASMCAortic Smooth Muscle3.67-5.42
HUVECUmbilical Vein Endothelial3.67-5.42
HMVECDermal Microvascular Endothelial3.67-5.42

Table 3: JNJ-7706621 demonstrates significantly lower potency in inhibiting the growth of normal human cell lines compared to cancer cell lines.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of JNJ-7706621, highlighting its dual inhibitory effect on the CDK and Aurora kinase signaling pathways, which are critical for cell cycle progression.

G cluster_0 G1/S Transition cluster_1 G2/M Transition cluster_2 Mitosis CDK4_6 CDK4/6 Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates CDK1_CyclinB CDK1 Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Aurora_A Aurora A Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly regulates Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis regulates JNJ0966 JNJ-7706621 This compound->CDK4_6 This compound->CDK1_CyclinB This compound->Aurora_A This compound->Aurora_B G cluster_0 Assay Preparation cluster_1 Cell Treatment cluster_2 Data Acquisition cluster_3 Data Analysis A1 Prepare JNJ-7706621 Stock Solution (DMSO) A3 Prepare Serial Dilutions of JNJ-7706621 A1->A3 A2 Culture Cancer Cell Lines B1 Seed Cells in Multi-well Plates A2->B1 B2 Treat Cells with JNJ-7706621 A3->B2 B1->B2 B3 Incubate for 24-72 hours B2->B3 C1 Cell Proliferation Assay (Thymidine Inc.) B3->C1 C2 Cell Cycle Analysis (Flow Cytometry) B3->C2 D1 Calculate IC50 Values C1->D1 D2 Determine Cell Cycle Distribution C2->D2 C3 Kinase Activity Assay D3 Determine Kinase Inhibition C3->D3

References

Application Notes and Protocols: JNJ0966 Dosage for Mouse EAE Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The pathogenesis of EAE involves an autoimmune response directed against myelin antigens in the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death pathways implicated in various neurodegenerative and inflammatory diseases. JNJ0966 (also referred to as JNJ-77000966) is a potent, central nervous system (CNS)-penetrant inhibitor of RIPK1 kinase activity. These application notes provide a comprehensive overview of the therapeutic application of this compound in a mouse model of EAE, including detailed protocols and quantitative data to facilitate the design and execution of similar preclinical studies.

Quantitative Data Summary

The therapeutic efficacy of a CNS-penetrant RIPK1 inhibitor, consistent with this compound, was evaluated in a C57BL/6 mouse model of EAE. Administration of the inhibitor was initiated after the onset of clinical signs to assess its therapeutic potential.

Treatment GroupDosageAdministration RouteVehicleMean Clinical Score (Peak)Cumulative Disease ScorePlasma Neurofilament Levels
Vehicle Control-Oral Gavage (BID)0.5% Methylcellulose~3.0HighElevated
This compound 30 mg/kg Oral Gavage (BID) 0.5% Methylcellulose Reduced Reduced -
This compound 60 mg/kg Oral Gavage (BID) 0.5% Methylcellulose Significantly Reduced Significantly Reduced Reduced

BID: Twice a day

Experimental Protocols

EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of a chronic EAE model in C57BL/6 mice, which is a widely accepted model for studying progressive MS.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Isoflurane anesthetic

  • Syringes and needles (27G and 30G)

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization (Day 0), prepare an emulsion of MOG35-55 peptide in CFA.

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

    • Mix equal volumes of the MOG35-55 solution and CFA to create a stable water-in-oil emulsion. This can be achieved by sonication or by repeatedly passing the mixture through two connected syringes. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization (Day 0):

    • Anesthetize mice using isoflurane.

    • Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total of 200 µL per mouse, containing 200 µg of MOG35-55).

    • Administer 200 ng of Pertussis Toxin in 200 µL of sterile PBS via intraperitoneal (i.p.) injection.

  • Pertussis Toxin Boost (Day 2):

    • Administer a second i.p. injection of 200 ng of Pertussis Toxin in 200 µL of sterile PBS.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or paresis

      • 3: Complete hind limb paralysis

      • 4: Hind limb paralysis and forelimb weakness

      • 5: Moribund or dead

    • Record body weight daily as it is a sensitive indicator of disease progression.

This compound Formulation and Administration

Materials:

  • This compound (or a structurally and functionally equivalent CNS-penetrant RIPK1 inhibitor)

  • Methylcellulose

  • Sterile water for injection

  • Oral gavage needles (20-22 gauge, curved)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution serves as the vehicle.

    • Suspend this compound powder in the 0.5% methylcellulose vehicle to achieve the desired final concentrations (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

  • Therapeutic Administration:

    • Initiate treatment upon the first appearance of clinical signs of EAE (typically a score of 1).

    • Administer the this compound suspension or vehicle control via oral gavage.

    • The dosing volume is typically 10 mL/kg body weight.

    • Administer the treatment twice daily (BID) at approximately 12-hour intervals.

    • Continue daily treatment and clinical monitoring for the duration of the study.

Visualizations

RIPK1_Signaling_in_EAE cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Microglia/Astrocyte) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 NFkB NF-κB Complex_I->NFkB MAPK MAPK Complex_I->MAPK Complex_II Complex II (RIPK1, FADD, Casp8) RIPK1->Complex_II Scaffolding Necrosome Necrosome (RIPK1, RIPK3, MLKL) RIPK1->Necrosome Kinase Activity This compound This compound This compound->RIPK1 Inhibits Kinase Activity Necroptosis Necroptosis Necrosome->Necroptosis Inflammation Pro-inflammatory Cytokines & Chemokines NFkB->Inflammation MAPK->Inflammation

Caption: RIPK1 Signaling Pathway in EAE Neuroinflammation.

EAE_Workflow_this compound cluster_induction EAE Induction Phase cluster_treatment Therapeutic Intervention Phase cluster_analysis Endpoint Analysis Day_0 Day 0: - Immunize with MOG35-55/CFA - Inject Pertussis Toxin (200 ng) Day_2 Day 2: - Inject Pertussis Toxin (200 ng) Day_0->Day_2 Day_7 Day 7 onwards: - Daily clinical scoring - Daily body weight measurement Day_2->Day_7 Onset Disease Onset (Score ≥ 1) Day_7->Onset Treatment Administer this compound (30 or 60 mg/kg) or Vehicle (0.5% Methylcellulose) via Oral Gavage (BID) Onset->Treatment Monitoring Continued Daily: - Clinical Scoring - Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint: - Collect plasma for  neurofilament analysis - CNS tissue for histology  and molecular analysis Monitoring->Endpoint

Application Notes and Protocols for JNJ-7777120 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. It is based on publicly available data for the compound JNJ-7777120, as the identifier "JNJ0966" did not yield specific results and is presumed to be a typographical error. Researchers should always consult the manufacturer's product data sheet and relevant safety data sheets (SDS) before handling any chemical compound.

Introduction

JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R).[1][2][3][4] With a Ki value of approximately 4.5 nM, it demonstrates over 1000-fold selectivity for the H4 receptor compared to other histamine receptor subtypes (H1, H2, and H3).[2][3] This selectivity makes JNJ-7777120 a valuable tool for investigating the physiological and pathological roles of the H4 receptor, which is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells.[5][6] The H4 receptor is implicated in inflammatory responses, allergic conditions, and autoimmune diseases.[6]

These application notes provide a detailed protocol for the preparation of a stock solution of JNJ-7777120 using dimethyl sulfoxide (DMSO) as the solvent, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

A summary of the key quantitative data for JNJ-7777120 is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 277.75 g/mol [1][4]
Molecular Formula C₁₄H₁₆ClN₃O[1]
CAS Number 459168-41-3[1]
Appearance Crystalline solid[4][7]
Purity >98%
Solubility in DMSO Approx. 14 mg/mL; ≥94.6 mg/mL; up to 50 mM[3][4]
Storage Temperature -20°C (as solid)[7]
Stability ≥4 years (as solid at -20°C)[7]

Experimental Protocol: Preparation of a 10 mM JNJ-7777120 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of JNJ-7777120 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.

Materials
  • JNJ-7777120 powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure
  • Acclimatization: Before opening, allow the vial of JNJ-7777120 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of JNJ-7777120 using the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 0.010 mol/L x 0.001 L x 277.75 g/mol x 1000 mg/g = 2.7775 mg

  • Weighing: Carefully weigh out the calculated amount of JNJ-7777120 powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the JNJ-7777120 powder. For the example above, this would be 1 mL.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use the solution shortly after preparation and avoid long-term storage in solution.[4] For aqueous solutions, it is not recommended to store for more than one day.[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation start Start acclimatize Acclimatize JNJ-7777120 to Room Temperature start->acclimatize weigh Weigh JNJ-7777120 acclimatize->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing JNJ-7777120 stock solution.

Signaling Pathway

G cluster_pathway Histamine H4 Receptor Signaling Histamine Histamine H4R Histamine H4 Receptor (GPCR) Histamine->H4R Activates JNJ7777120 JNJ-7777120 JNJ7777120->H4R Inhibits Gi Gi Protein H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Response Modulates

Caption: JNJ-7777120 inhibits the Histamine H4 receptor pathway.

References

Application Notes and Protocols for In Vivo Oral Gavage Formulation of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific formulation details for JNJ-77060966 (JNJ0966) are not publicly available. This document provides a generalized guide for the formulation and oral gavage administration of poorly water-soluble compounds in a preclinical research setting, based on established methodologies.

Introduction

The in vivo evaluation of novel chemical entities is a critical step in drug discovery and development. For compounds with poor aqueous solubility, achieving adequate systemic exposure following oral administration presents a significant challenge. This document outlines two common and effective formulation strategies for the oral gavage administration of such compounds to rodents: a suspension in a methylcellulose-based vehicle and a solution in a co-solvent system. Detailed protocols for the preparation of these formulations and their administration via oral gavage are provided for researchers, scientists, and drug development professionals.

Data Presentation: Common Oral Gavage Formulations for Poorly Soluble Compounds

The selection of an appropriate vehicle is crucial for maximizing the oral bioavailability of poorly soluble compounds. Below is a summary of two frequently used formulations with their typical compositions.

Formulation ComponentPurposeTypical Concentration (w/v or v/v)Notes
Formulation 1: Aqueous Suspension
Methylcellulose (400 cP)Suspending and viscosity-enhancing agent0.5% - 1.0%Helps to maintain a uniform suspension of the test compound.[1]
Tween 80Surfactant / Wetting agent0.1% - 0.2%Improves the wettability of the drug particles, aiding in their dispersion.[1]
Purified WaterVehicleq.s. to 100%The primary vehicle for the suspension.
Formulation 2: Co-solvent Solution
Dimethyl Sulfoxide (DMSO)Co-solvent5% - 10%A powerful solvent for many poorly soluble compounds.[2][3][4]
Polyethylene Glycol 300 (PEG300)Co-solvent / Solubilizer30% - 40%A water-miscible co-solvent that enhances solubility.[2][3][4]
Tween 80Surfactant / Solubilizer2% - 5%Aids in solubilization and can improve stability upon dilution in the GI tract.[2][3][4]
Saline (0.9% NaCl)Vehicleq.s. to 100%Provides an isotonic final formulation.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of a 0.5% Methylcellulose Suspension

This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution containing 0.2% (v/v) Tween 80, a common vehicle for creating a uniform suspension of a poorly soluble test compound.

Materials:

  • Methylcellulose (400 cP)

  • Tween 80

  • Purified water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers

  • Graduated cylinders

Procedure:

  • Heat approximately one-third of the final required volume of purified water to 70-80°C in a beaker with a magnetic stir bar.[1]

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed, forming a milky suspension.[1]

  • Remove the beaker from the heat and add the remaining two-thirds of the water as cold water (or ice) to rapidly cool the mixture.

  • Continue stirring the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight.[1]

  • Once the methylcellulose solution is clear, add Tween 80 to a final concentration of 0.2% and stir until fully incorporated.

  • To prepare the final drug suspension, accurately weigh the required amount of the test compound and add it to a small volume of the prepared vehicle to create a paste.

  • Gradually add the remaining vehicle to the paste while triturating or vortexing to achieve a homogenous suspension at the desired final concentration.

Protocol 2: Preparation of a Co-Solvent Solution

This protocol details the preparation of a common co-solvent vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This vehicle is designed to solubilize compounds that are not amenable to suspension.

Materials:

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

  • Test compound

  • Vortex mixer

  • Pipettes and sterile tubes

Procedure:

  • To prepare a 1 mL working solution, begin by adding 100 µL of DMSO to a sterile tube.[2][3]

  • Add the pre-weighed test compound to the DMSO and vortex until it is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Add 400 µL of PEG300 to the solution and mix thoroughly.[2][3]

  • Add 50 µL of Tween-80 and mix again to ensure a homogenous solution.[2][3]

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[2][3] The resulting solution should be clear.

Protocol 3: Administration by Oral Gavage in Rats

This protocol provides a step-by-step guide for the safe and effective administration of a prepared formulation to rats via oral gavage.

Materials:

  • Prepared drug formulation

  • Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)[5]

  • Syringe

  • Animal scale

Procedure:

Pre-Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended dosing volume for rats is typically 10 mL/kg, though smaller volumes are often preferred.[5][6]

  • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark the needle at the level of the mouth to prevent over-insertion.[7]

  • Fill the syringe with the calculated volume of the drug formulation and attach the gavage needle.

Restraint and Administration:

  • Securely restrain the rat in an upright position, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[8]

  • Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat. The animal should swallow as the needle enters the esophagus.[5]

  • Advance the needle smoothly and without force to the pre-measured depth. If resistance is met, withdraw the needle and reposition.[7]

  • Once the needle is correctly positioned, administer the formulation slowly and steadily.[9]

  • After administration, gently withdraw the needle in the same path it was inserted.

Post-Procedure:

  • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose.[5]

  • Continue to monitor the animal periodically over the next 24 hours.

Visualizations

Caption: Workflow for preparing and administering an oral gavage formulation.

formulation_decision_tree Formulation Strategy Decision Tree start Poorly Soluble Compound solubility_check Soluble in Co-solvents? start->solubility_check suspension Prepare Suspension (e.g., 0.5% Methylcellulose) solubility_check->suspension No solution Prepare Co-solvent Solution (e.g., DMSO/PEG300/Tween-80/Saline) solubility_check->solution Yes end Proceed to In Vivo Dosing suspension->end solution->end

Caption: Decision tree for selecting a suitable oral gavage formulation.

References

Application Notes and Protocols: Utilizing JNJ-38877605 in Gelatin Zymography Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, motility, migration, and invasion.[3] Dysregulation of the c-Met pathway is implicated in the progression of numerous cancers, often correlating with increased tumor growth, angiogenesis, and metastasis.[4][5] One of the key downstream effects of c-Met activation is the modulation of extracellular matrix (ECM) remodeling enzymes, particularly matrix metalloproteinases (MMPs).

Gelatin zymography is a widely used and sensitive technique for the detection and characterization of gelatinolytic MMPs, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B), based on their enzymatic activity.[6][7] This method involves the separation of proteins under denaturing but non-reducing conditions on a polyacrylamide gel containing gelatin as a substrate.[8] Following electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to digest the gelatin. Subsequent staining reveals areas of enzymatic activity as clear bands against a stained background.

These application notes provide a detailed protocol for utilizing JNJ-38877605 to investigate its effects on MMP-2 and MMP-9 activity using a gelatin zymography assay. This can be a valuable tool for researchers studying the anti-invasive and anti-metastatic potential of c-Met inhibitors.

Data Presentation

The following table summarizes hypothetical quantitative data from a gelatin zymography experiment investigating the effect of JNJ-38877605 on MMP-2 and MMP-9 activity in a cancer cell line. Data is presented as the mean integrated density of the cleared bands, normalized to a control group.

Treatment GroupConcentration (nM)Normalized MMP-2 Activity (Mean ± SD)Normalized MMP-9 Activity (Mean ± SD)
Vehicle Control01.00 ± 0.081.00 ± 0.12
JNJ-38877605100.78 ± 0.060.65 ± 0.09
JNJ-38877605500.45 ± 0.050.32 ± 0.07
JNJ-388776051000.21 ± 0.040.15 ± 0.05

Experimental Protocols

Cell Culture and Treatment with JNJ-38877605
  • Cell Seeding: Plate cancer cells (e.g., HT-1080, MDA-MB-231) in 6-well plates or T-75 flasks and allow them to reach 70-80% confluency in complete growth medium.

  • Serum Starvation: Gently wash the cells twice with serum-free medium to remove any residual serum which may contain endogenous MMPs and their inhibitors.[9]

  • Inhibitor Treatment: Add serum-free medium containing various concentrations of JNJ-38877605 (e.g., 0, 10, 50, 100 nM) to the cells. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the inhibitor.

  • Conditioned Media Collection: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the secretion of MMPs into the medium.

  • Sample Preparation: Collect the conditioned media from each treatment group. Centrifuge the media at 1,500 rpm for 10 minutes at 4°C to pellet any cells or cellular debris.[9]

  • Protein Concentration Determination: Determine the total protein concentration of the clarified conditioned media using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal protein loading in the zymography gel.

Gelatin Zymography Assay

This protocol is adapted from standard gelatin zymography procedures.[9][10]

Materials and Reagents:

  • Resolving Gel (10% Acrylamide with 0.1% Gelatin):

    • 30% Acrylamide/Bis-acrylamide solution

    • 1.5 M Tris-HCl, pH 8.8

    • 10% (w/v) SDS

    • 1 mg/mL Gelatin solution

    • 10% (w/v) Ammonium persulfate (APS)

    • TEMED

  • Stacking Gel (4% Acrylamide):

    • 30% Acrylamide/Bis-acrylamide solution

    • 0.5 M Tris-HCl, pH 6.8

    • 10% (w/v) SDS

    • 10% (w/v) APS

    • TEMED

  • 2X Sample Buffer (Non-reducing):

    • 0.125 M Tris-HCl, pH 6.8

    • 20% (v/v) Glycerol

    • 4% (w/v) SDS

    • 0.01% (w/v) Bromophenol blue

  • Running Buffer:

    • 25 mM Tris base

    • 192 mM Glycine

    • 0.1% (w/v) SDS

  • Washing Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 2.5% (v/v) Triton X-100

  • Incubation Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM CaCl₂

    • 1 µM ZnCl₂

    • 1% (v/v) Triton X-100

  • Staining Solution:

    • 0.5% (w/v) Coomassie Brilliant Blue R-250

    • 40% (v/v) Methanol

    • 10% (v/v) Acetic acid

  • Destaining Solution:

    • 40% (v/v) Methanol

    • 10% (v/v) Acetic acid

Procedure:

  • Sample Preparation for Loading: Mix equal amounts of protein from the conditioned media with 2X non-reducing sample buffer. Do not heat the samples.

  • Gel Electrophoresis: Load the prepared samples into the wells of the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

  • Gel Washing (Renaturation): After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each with washing buffer at room temperature with gentle agitation. This step removes SDS and allows the MMPs to renature.

  • Gel Incubation: Incubate the gel in the incubation buffer at 37°C for 16-24 hours. This allows the active MMPs to digest the gelatin in the gel.[9]

  • Staining: Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes at room temperature with gentle agitation.

  • Destaining: Destain the gel with the destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Image Acquisition and Analysis: Capture an image of the gel using a gel documentation system. The intensity of the clear bands can be quantified using image analysis software (e.g., ImageJ).

Visualizations

G cluster_0 c-Met Signaling Pathway and MMP Regulation HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras JNJ0966 JNJ-38877605 This compound->cMet Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 MMP_Gene MMP-2/MMP-9 Gene Transcription NFkB->MMP_Gene AP1->MMP_Gene MMP_Protein MMP-2/MMP-9 (Pro-enzyme) MMP_Gene->MMP_Protein Translation Active_MMP Active MMP-2/MMP-9 MMP_Protein->Active_MMP Secretion & Activation G cluster_1 Gelatin Zymography Workflow with JNJ-38877605 A Cell Culture & Treatment with JNJ-38877605 B Collect Conditioned Media A->B C Quantify Protein Concentration B->C D Mix with Non-reducing Sample Buffer C->D E SDS-PAGE on Gelatin-containing Gel D->E F Wash with Triton X-100 (Renaturation) E->F G Incubate at 37°C F->G H Stain with Coomassie Blue G->H I Destain and Visualize Bands H->I J Quantify Gelatinolytic Activity I->J G cluster_2 Logical Relationship of the Assay Input JNJ-38877605 Treatment Process Inhibition of c-Met Signaling Input->Process Outcome1 Decreased MMP-2/9 Gene Expression Process->Outcome1 Outcome2 Reduced Secreted MMP-2/9 Protein Outcome1->Outcome2 Measurement Gelatin Zymography Outcome2->Measurement Result Reduced Gelatinolytic Activity (Clear Bands) Measurement->Result

References

Application Notes and Protocols for JNJ0966 in HT1080 Cell Invasion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: JNJ0966 Protocol for HT1080 Cell Invasion Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

HT1080, a human fibrosarcoma cell line, is a widely used model for studying cancer cell invasion and metastasis due to its high invasive potential. A key mechanism driving this invasion is the secretion of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the extracellular matrix (ECM), allowing cancer cells to penetrate surrounding tissues.[1][2] this compound is a highly selective, allosteric inhibitor of proMMP-9 activation.[3][4] It interacts with a structural pocket near the zymogen cleavage site of proMMP-9, preventing its conversion to the active MMP-9 enzyme without affecting the catalytic activity of already active MMPs or the activation of other MMPs like MMP-2.[3][4] This targeted inhibition of MMP-9 activation makes this compound a valuable tool for investigating the specific role of MMP-9 in HT1080 cell invasion and for evaluating novel anti-metastatic therapeutic strategies.

These application notes provide a detailed protocol for utilizing this compound in a Matrigel-based HT1080 cell invasion assay.

Data Presentation

Table 1: Inhibitory Activity of this compound and Other MMP Inhibitors on HT1080 Cell Invasion

CompoundTargetIC50 in HT1080 Invasion Assay (µM)Reference
This compound proMMP-9 Activation (Allosteric) 1.0 (95% CI 0.8–1.4) [3]
GM6001Broad-spectrum MMP inhibitor1.4 (95% CI 0.7–2.8)[3]
DoxycyclineNon-selective MMP inhibitor21.4 (95% CI 13.7–33.5)[3]

Experimental Protocols

1. Materials

  • HT1080 human fibrosarcoma cells (ATCC® CCL-121™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Corning® Matrigel® Basement Membrane Matrix

  • 24-well cell culture plates with 8.0 µm pore size inserts (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers or similar)

  • This compound (prepare stock solution in DMSO)

  • Calcein AM or other suitable fluorescent dye for cell labeling and quantification

  • Cotton swabs

2. Cell Culture

  • Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]

  • Passage cells upon reaching 70-80% confluency.[6] For the invasion assay, use cells from a healthy, log-phase culture.[5]

3. HT1080 Cell Invasion Assay Protocol with this compound

This protocol is adapted from standard HT1080 invasion assay procedures.[7][8]

Day 1: Preparation of Matrigel-coated Inserts and Cell Seeding

  • Thaw Matrigel® on ice overnight at 4°C. Keep all Matrigel-related solutions and pipette tips cold to prevent premature gelling.[6]

  • Dilute Matrigel® to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free DMEM.[8]

  • Carefully add 100 µL of the diluted Matrigel® solution to the center of the apical chamber of the 24-well inserts.

  • Incubate the plates at 37°C for at least 2-4 hours to allow the Matrigel® to solidify.[6]

  • While the Matrigel® is solidifying, prepare the HT1080 cells. Harvest cells and wash twice with serum-free DMEM to remove any residual serum.

  • Resuspend the cells in serum-free DMEM to a final concentration of 2.5 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected IC50 (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • In a separate tube, mix the cell suspension with the this compound dilutions (1:1 ratio) to achieve a final cell density of 1.25 x 10^5 cells/mL in the desired this compound concentrations.

  • After Matrigel® solidification, carefully remove any remaining liquid from the inserts.

  • Add 200 µL of the cell/JNJ0966 suspension to the apical chamber of each Matrigel-coated insert.

  • In the basal chamber of the 24-well plate, add 750 µL of DMEM containing 10% FBS as a chemoattractant.[3]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]

Day 2: Quantification of Cell Invasion

  • Carefully remove the inserts from the plate.

  • With a cotton swab, gently remove the non-invading cells and the Matrigel® from the top surface of the insert membrane.[6][8]

  • Quantify the invaded cells on the bottom of the membrane. A common method is using Calcein AM:

    • Prepare a feeder tray with serum-free medium supplemented with 4 µg/mL Calcein AM.[3]

    • Transfer the inserts to the feeder tray and incubate for 1 hour at 37°C to label the invaded cells.

    • Measure the fluorescence intensity using a fluorescence plate reader.

  • Alternatively, cells can be fixed with methanol and stained with a solution like 1% Toluidine Blue or Crystal Violet, followed by imaging and cell counting.[8]

4. Data Analysis

  • Calculate the percentage of invasion for each this compound concentration relative to the vehicle control.

  • Plot the percentage of invasion against the log of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Mandatory Visualizations

experimental_workflow cluster_day1 Day 1: Assay Setup cluster_day2 Day 2: Quantification prep_matrigel Prepare Matrigel and coat inserts seed_cells Seed cells onto Matrigel-coated inserts prep_matrigel->seed_cells prep_cells Prepare HT1080 cells (serum starvation) mix_cells_jnj Mix cells with this compound prep_cells->mix_cells_jnj prep_jnj Prepare this compound dilutions prep_jnj->mix_cells_jnj mix_cells_jnj->seed_cells add_chemo Add chemoattractant (10% FBS) to bottom well seed_cells->add_chemo incubate_24h Incubate for 24 hours add_chemo->incubate_24h remove_noninvaders Remove non-invading cells from top of insert incubate_24h->remove_noninvaders quantify_invasion Quantify invaded cells (e.g., Calcein AM staining) remove_noninvaders->quantify_invasion data_analysis Data Analysis (IC50 determination) quantify_invasion->data_analysis

Caption: Experimental workflow for the HT1080 cell invasion assay with this compound.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell HT1080 Cell ecm ECM Components (e.g., Collagen IV) degradation ECM Degradation ecm->degradation proMMP9 proMMP-9 (Zymogen) MMP9 Active MMP-9 proMMP9->MMP9 Activation MMP9->degradation This compound This compound This compound->proMMP9 Allosteric Inhibition of Activation invasion Cell Invasion degradation->invasion

Caption: this compound mechanism of action in inhibiting HT1080 cell invasion.

References

Application Notes and Protocols: DQ-Gelatin Assay with JNJ0966 for Determining MMP-9 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1][2][3] Its dysregulation is implicated in various pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases.[4][5][6] Consequently, the identification and characterization of specific MMP-9 inhibitors are of significant interest in drug discovery. JNJ0966 is a potent and highly selective allosteric inhibitor of MMP-9.[4][7][8][9][10] Unlike traditional active-site inhibitors, this compound uniquely prevents the activation of the MMP-9 zymogen (pro-MMP-9) into its catalytically active form.[4][5][7][10]

The DQ-gelatin assay is a sensitive and continuous fluorogenic assay used to measure the gelatinolytic activity of MMPs.[11][12][13] This method utilizes gelatin that has been heavily labeled with a fluorescent dye to the point of quenching. Upon enzymatic cleavage by active MMP-9, fluorescent fragments are released, resulting in a measurable increase in fluorescence. These application notes provide a detailed protocol for utilizing the DQ-gelatin assay to evaluate the inhibitory effect of this compound on pro-MMP-9 activation.

Data Presentation

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound on the activation of pro-MMP-9 can be quantified by determining its half-maximal inhibitory concentration (IC50).

CompoundTargetAssay PrincipleIC50Reference
This compoundpro-MMP-9 ActivationDQ-Gelatin Cleavage~440 nM[4][8][9]

Experimental Protocols

In Vitro DQ-Gelatin Assay for MMP-9 Activity and Inhibition by this compound

This protocol describes the steps to measure the inhibition of pro-MMP-9 activation by this compound using a DQ-gelatin-based assay. The activation of pro-MMP-9 is induced by a catalytic amount of an activating protease, such as MMP-3 (stromelysin-1) or trypsin.

Materials:

  • Recombinant human pro-MMP-9

  • Recombinant human active MMP-3 (or Trypsin)

  • This compound

  • DQ-gelatin (from pig skin, fluorescein conjugate)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20, pH 7.6[11]

  • DMSO (for dissolving this compound)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of 485/520 nm[13]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤ 0.6%).[14]

    • Reconstitute pro-MMP-9, active MMP-3, and DQ-gelatin according to the manufacturer's instructions. Prepare working solutions in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following components in triplicate for each condition:

      • Test Wells: Pro-MMP-9, MMP-3 (or Trypsin), and varying concentrations of this compound.

      • Positive Control (Maximal Activity): Pro-MMP-9 and MMP-3 (or Trypsin) without this compound.

      • Negative Control (No Activation): Pro-MMP-9 alone.

      • Blank (Substrate Only): Assay Buffer.

    • The final volume in each well should be brought to a consistent level with Assay Buffer before the addition of the substrate. A typical final volume is 100-200 µL.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 30-60 minutes to allow for the interaction between this compound and pro-MMP-9 before the activation step.

  • Initiation of Reaction:

    • Add the DQ-gelatin substrate to all wells. The final concentration of DQ-gelatin should be optimized but is typically in the range of 2.5 µg/mL.[12]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[13]

    • Take kinetic readings every 5-10 minutes for a period of 1-2 hours, or until a sufficient signal is generated in the positive control wells.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each condition.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_proMMP9 Prepare pro-MMP-9 add_reagents Add pro-MMP-9, MMP-3, and this compound to wells prep_proMMP9->add_reagents prep_MMP3 Prepare MMP-3 (Activator) prep_MMP3->add_reagents prep_JNJ Prepare this compound Dilutions prep_JNJ->add_reagents prep_DQ Prepare DQ-Gelatin add_substrate Add DQ-Gelatin prep_DQ->add_substrate pre_incubation Pre-incubate at 37°C add_reagents->pre_incubation pre_incubation->add_substrate read_plate Kinetic Fluorescence Reading (Ex: 485nm, Em: 520nm) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro DQ-gelatin assay to determine the IC50 of this compound.

mmp9_activation_pathway pro_mmp9 pro-MMP-9 (Zymogen) Inactive active_mmp9 Active MMP-9 pro_mmp9->active_mmp9 conversion mmp3 MMP-3 / Trypsin (Activator) mmp3->pro_mmp9 activates This compound This compound This compound->pro_mmp9 inhibits activation dq_gelatin DQ-Gelatin (Quenched) active_mmp9->dq_gelatin cleaves fluorescence Fluorescence (Signal) dq_gelatin->fluorescence

Caption: Inhibition of pro-MMP-9 activation by this compound in the DQ-gelatin assay.

References

Application Notes and Protocols: Immunoblotting for pro-MMP-9 and MMP-9 with JNJ0966

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Its enzymatic activity is tightly regulated, and its dysregulation is implicated in various pathological processes, including tumor invasion, inflammation, and neurodegenerative diseases. MMP-9 is secreted as an inactive zymogen, pro-MMP-9 (92 kDa), which requires proteolytic cleavage to become the active enzyme, MMP-9 (82 kDa). An intermediate form (86 kDa) is also generated during this activation process.

JNJ0966 is a potent and highly selective small molecule inhibitor that allosterically prevents the activation of pro-MMP-9.[1][2][3] Unlike broad-spectrum MMP inhibitors, this compound does not inhibit the catalytic activity of already active MMP-9 or other MMPs, such as MMP-1, MMP-2, and MMP-3, offering a more targeted therapeutic approach.[1][2] This document provides detailed protocols for utilizing immunoblotting to investigate the inhibitory effects of this compound on pro-MMP-9 activation.

Mechanism of Action of this compound

This compound functions by binding to a structural pocket near the zymogen cleavage site of pro-MMP-9, distinct from the catalytic domain.[1] This interaction prevents the conformational changes necessary for proteolytic activation, thereby inhibiting the conversion of pro-MMP-9 to the active MMP-9 form.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on pro-MMP-9 activation.

ParameterValueReference
This compound IC₅₀ 440 nM[4]
pro-MMP-9 Molecular Weight 92 kDa[5][6]
Intermediate MMP-9 Molecular Weight 86 kDa[1]
Active MMP-9 Molecular Weight 82 kDa[1]

Experimental Protocols

This section provides detailed protocols for cell culture, treatment with this compound, sample preparation, and immunoblotting to analyze the expression of pro-MMP-9 and MMP-9.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., HT1080 fibrosarcoma cells, which are known to express MMP-9) in complete growth medium and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal levels of MMP-9 expression and activation, serum-starve the cells by replacing the complete medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.

  • Induction of MMP-9 Expression (Optional): To enhance the detection of MMP-9, stimulate the cells with an inducing agent such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10-100 ng/mL for 24-48 hours.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., a concentration range spanning the IC₅₀, such as 100 nM, 500 nM, 1 µM, and 10 µM). A DMSO vehicle control should be included.

  • Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24 hours).

  • Sample Collection:

    • Conditioned Medium: Collect the cell culture supernatant, as MMP-9 is a secreted protein. Centrifuge at 1,500 rpm for 10 minutes to remove cells and debris. The supernatant can be concentrated using centrifugal filter units if necessary.

    • Cell Lysate: Wash the cells with ice-cold PBS. Lyse the cells directly on the plate with RIPA buffer supplemented with protease inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

Protocol 2: Immunoblotting for pro-MMP-9 and MMP-9
  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Sample Preparation for SDS-PAGE: Mix equal amounts of protein (20-40 µg) from each sample with 4x Laemmli sample buffer. For the conditioned medium, mix a defined volume (e.g., 20 µL) with sample buffer. Do not boil the samples, as this can cause MMPs to aggregate. Heat at 70°C for 10 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 1-2 hours or overnight at 30V in a cold room.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-9 (one that recognizes both pro and active forms) diluted in the blocking buffer. The recommended dilution should be obtained from the antibody datasheet, but typically ranges from 1:500 to 1:2000. Incubate overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Analysis: Quantify the band intensities for pro-MMP-9 (92 kDa), the intermediate form (86 kDa), and active MMP-9 (82 kDa) using image analysis software. Normalize the results to a loading control (e.g., β-actin or GAPDH for cell lysates, or by Ponceau S staining for conditioned medium).

Visualizations

Signaling Pathway of MMP-9 Activation and Inhibition by this compound

MMP9_Activation_and_JNJ0966_Inhibition cluster_activation MMP-9 Activation Pathway cluster_inhibition Inhibition by this compound Pro_MMP9 pro-MMP-9 (92 kDa) Intermediate_MMP9 Intermediate MMP-9 (86 kDa) Pro_MMP9->Intermediate_MMP9 Proteolytic Cleavage 1 Active_MMP9 Active MMP-9 (82 kDa) Intermediate_MMP9->Active_MMP9 Proteolytic Cleavage 2 Extracellular_Matrix_Degradation ECM Degradation Active_MMP9->Extracellular_Matrix_Degradation Catalyzes This compound This compound This compound->Pro_MMP9 Allosteric Binding Inhibition_Point->Intermediate_MMP9 Inhibits

Caption: MMP-9 activation pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Immunoblotting

Immunoblotting_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_immunoblotting Immunoblotting cluster_analysis Data Analysis A 1. Cell Seeding B 2. Treatment with this compound (and vehicle control) A->B C 3. Collect Conditioned Medium & Cell Lysate B->C D 4. Protein Quantification C->D E 5. Prepare Samples for SDS-PAGE D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF) F->G H 8. Blocking G->H I 9. Primary Antibody (anti-MMP-9) H->I J 10. Secondary Antibody (HRP) I->J K 11. ECL Detection J->K L 12. Image Acquisition K->L M 13. Band Densitometry (pro-MMP-9 vs. MMP-9) L->M

Caption: Step-by-step experimental workflow for immunoblotting analysis.

References

Determining the Potency of JNJ0966: Application Notes and Protocols for Cell-Based IC50 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase stands out as a pivotal player in tumorigenesis and metastasis. JNJ0966 (also known as JNJ-38877605) has emerged as a potent and selective ATP-competitive inhibitor of c-Met. To aid researchers and drug development professionals in evaluating the efficacy of this compound, this document provides detailed application notes and protocols for determining its half-maximal inhibitory concentration (IC50) in cell-based assays.

Introduction to this compound and the c-Met Signaling Pathway

This compound is a small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase, which is also known as the hepatocyte growth factor (HGF) receptor.[1] The c-Met signaling pathway is crucial for normal cellular processes such as embryonic development and tissue regeneration. However, its aberrant activation in cancer cells can drive tumor growth, survival, invasion, and angiogenesis.

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This phosphorylation event triggers the recruitment and activation of downstream signaling molecules, leading to the activation of several major signaling cascades, including the RAS-ERK, PI3K-AKT, and PLCγ-PKC pathways. This compound exerts its inhibitory effect by competing with ATP for binding to the c-Met kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.[2]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet This compound This compound This compound->cMet Inhibits ATP ATP ATP->p_cMet PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS PLCg PLCγ p_cMet->PLCg AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Invasion AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis arrow arrow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Prepare_this compound Prepare this compound Serial Dilutions Incubate_24h->Prepare_this compound Add_Compound Add Compound to Cells Prepare_this compound->Add_Compound Incubate_72h Incubate 72 hours Add_Compound->Incubate_72h Add_Reagent Add Viability Reagent (MTT or CellTiter-Glo) Incubate_72h->Add_Reagent Incubate_Read Incubate & Read (Absorbance/Luminescence) Add_Reagent->Incubate_Read Normalize_Data Normalize Data to Vehicle Control Incubate_Read->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JNJ0966 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of JNJ0966, a selective inhibitor of pro-MMP-9 activation, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, allosteric inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen (pro-MMP-9) activation.[1][2][3][4] It binds to a site distinct from the catalytic domain on the pro-MMP-9 enzyme, preventing its conversion into the catalytically active form.[3][4] Importantly, this compound does not inhibit the enzymatic activity of already activated MMP-9 or other MMPs such as MMP-1, MMP-2, and MMP-3.[2][3][4]

Q2: What is a typical starting concentration for this compound in cell culture?

A2: A common starting point for cell-based assays is a concentration range of 1-10 µM.[1][5] The half-maximal inhibitory concentration (IC50) for inhibiting pro-MMP-9 activation in biochemical assays is approximately 440 nM.[1][6] In a cellular invasion assay using HT1080 cells, an IC50 of 1.0 µM was observed.[3] The optimal concentration will be cell-line specific and should be determined empirically through a dose-response experiment.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[2] A stock solution can be prepared by dissolving the compound in fresh DMSO to a concentration of up to 72 mg/mL (199.75 mM).[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound selective for MMP-9?

A4: Yes, this compound is highly selective for the inhibition of pro-MMP-9 activation.[1][2][3][4][5][6] Studies have shown that it does not significantly affect the activation of proMMP-1, proMMP-2, or proMMP-3, nor does it inhibit the catalytic activity of a panel of active MMPs.[1][2][3][4]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect on MMP-9 activity Incorrect assay type: this compound inhibits the activation of pro-MMP-9, not the activity of already active MMP-9.Ensure your assay measures the conversion of pro-MMP-9 to its active form (e.g., gelatin zymography) or a downstream cellular process dependent on MMP-9 activation, rather than measuring the activity of a recombinant active MMP-9 enzyme.
Suboptimal concentration: The effective concentration can vary between cell lines.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure the stock solution has been stored correctly at -20°C or -80°C.
Cell toxicity or death High DMSO concentration: The final concentration of the DMSO solvent in the culture medium may be too high.Calculate the final DMSO concentration in your working dilutions and ensure it does not exceed 0.1%. If higher concentrations of this compound are needed, consider preparing a more concentrated stock solution.
Off-target effects at high concentrations: While selective, very high concentrations of any small molecule can lead to off-target effects and cytotoxicity.Determine the lowest effective concentration of this compound that achieves the desired biological effect through a careful dose-response study. Include a vehicle control (DMSO alone) at the same concentration as in your experimental conditions.
Variability between experiments Inconsistent cell conditions: Differences in cell passage number, confluency, or serum concentration can affect MMP-9 expression and activation.Standardize your cell culture conditions. Use cells within a consistent passage number range, seed at the same density, and maintain consistent serum concentrations in your media.
Inaccurate pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor.Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent final concentrations of this compound.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (pro-MMP-9 Activation) 440 nMBiochemical Assay[1][6]
IC50 (Cell Invasion) 1.0 µMHT-1080[3]
Solubility in DMSO 72 mg/mL (199.75 mM)N/A[2]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines a general method to determine the optimal concentration of this compound for inhibiting a downstream effect of MMP-9 activation, such as cell invasion.

Materials:

  • This compound

  • Appropriate cell line (e.g., HT-1080)

  • Cell culture medium (with and without serum)

  • DMSO

  • 96-well plate or other suitable culture vessel

  • Invasion assay kit (e.g., Matrigel-coated transwell inserts)

  • Fluorescent dye for cell labeling (e.g., Calcein AM)

  • Fluorescence plate reader

Procedure:

  • Prepare a this compound stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of this compound dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control with the same final concentration of DMSO.

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Invasion Assay:

    • Add cells (e.g., 13,000 cells/well) in serum-free medium containing the respective this compound concentration to the upper chamber of the invasion assay inserts.[5]

    • Fill the lower chamber with medium containing a chemoattractant (e.g., 6% fetal bovine serum) and the corresponding this compound concentration.[5]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Quantification:

    • Remove non-invading cells from the upper surface of the insert.

    • Label the invading cells on the lower surface with a fluorescent dye like Calcein AM.[5]

    • Measure the fluorescence using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions from a concentrated DMSO stock.

Materials:

  • 10 mM this compound in DMSO (stock solution)

  • Sterile cell culture medium

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM).

  • Calculate Dilution Factor: Calculate the dilution factor needed to get from your stock concentration to your final concentration. For a 10 mM stock and a 1 µM final concentration, the dilution factor is 10,000.

  • Prepare Intermediate Dilution (optional but recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to get a 100 µM intermediate solution.

  • Prepare Final Working Solution: Dilute the intermediate solution into the final volume of cell culture medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to get a final volume of 1 mL with a 1 µM concentration of this compound.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to the same final volume of cell culture medium.

Visualizations

JNJ0966_Mechanism_of_Action cluster_MMP9_Activation MMP-9 Activation Pathway cluster_Inhibition Inhibition by this compound cluster_Downstream_Effects Downstream Cellular Effects pro-MMP-9 pro-MMP-9 Proteolytic Cleavage Proteolytic Cleavage pro-MMP-9->Proteolytic Cleavage Active MMP-9 Active MMP-9 ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Cell Invasion Cell Invasion Active MMP-9->Cell Invasion Proteolytic Cleavage->Active MMP-9 This compound This compound Binding This compound->Binding Allosteric Binding Binding->pro-MMP-9

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions (0.1 µM - 20 µM) A->C B Culture and Seed Cells D Treat Cells with this compound and Vehicle Control B->D C->D E Perform Cell-Based Assay (e.g., Invasion Assay) D->E F Quantify Results (e.g., Fluorescence) E->F G Generate Dose-Response Curve and Determine IC50 F->G

Caption: Experimental workflow for optimizing this compound concentration.

References

JNJ0966 Technical Support Center: Troubleshooting Solubility and Formulation Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility and formulation of JNJ0966, a selective inhibitor of MMP-9 zymogen activation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a poorly water-soluble compound. Quantitative solubility data is limited, but here is what is known:

SolventMaximum ConcentrationMolaritySource
Dimethyl Sulfoxide (DMSO)18.02 mg/mL50 mMTocris Bioscience[1]

Note: Solubility can be batch-dependent. It is recommended to perform small-scale solubility tests before preparing a large stock solution.

Q2: How should I prepare a stock solution of this compound?

A2: For most applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.

Experimental Protocol: Preparing a 50 mM DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 360.45 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 50 mM concentration. To prepare 1 mL of a 50 mM stock, you would need 18.02 mg of this compound.

  • Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q3: I am observing precipitation when diluting my this compound DMSO stock in aqueous media for cell-based assays. What can I do?

A3: This is a common issue with poorly water-soluble compounds. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.

  • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated. Increasing the final DMSO percentage in your culture medium can help maintain the solubility of this compound. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use a Surfactant: For some applications, a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can be included in the final dilution to improve solubility. However, the compatibility of surfactants with your specific cell line and assay should be validated.

  • Pre-warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes help with initial dissolution.

Troubleshooting Guide for In Vivo Formulation

Issue: Formulating this compound for Oral Administration in Animal Models

This compound has been successfully administered in mice via oral gavage in preclinical studies.[2] Formulating a poorly water-soluble compound for oral administration often requires a vehicle that can maintain the compound in suspension or solution.

General Formulation Strategy for Poorly Water-Soluble Compounds

For compounds with low aqueous solubility, a common approach is to prepare a suspension in a vehicle containing a suspending agent and a surfactant.

Experimental Protocol: Example Formulation for Oral Gavage in Mice

This is a general protocol and may require optimization for this compound.

  • Vehicle Preparation: Prepare a vehicle solution, for example, 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80 in sterile water.

    • Slowly add the methylcellulose to the water while stirring to avoid clumping.

    • Once the methylcellulose is fully hydrated, add the Tween-80 and mix thoroughly.

  • Compound Suspension:

    • Weigh the required amount of this compound powder.

    • Add a small amount of the vehicle to the powder to create a paste. This helps in uniformly dispersing the compound.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.

  • Homogenization: For a more uniform and stable suspension, sonicate the mixture on ice.

  • Administration: Administer the suspension immediately after preparation to prevent settling of the compound. Use an appropriately sized gavage needle for the animal species and size.

Logical Workflow for Formulation Development

G cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 Preparation & Evaluation a Determine Target Dose & Route c Select Vehicle System (e.g., Methylcellulose, PEG400) a->c b Review Known Solubility Data d Choose Solubilizing Agent (e.g., DMSO, Tween-80) b->d e Prepare Formulation c->e d->e f Assess Stability (Visual, Microscopic) e->f f->c If Unstable, Reformulate g Administer to Animals f->g If Stable

Caption: A logical workflow for developing an oral formulation for a poorly soluble compound.

MMP-9 Signaling Pathway

This compound is a selective inhibitor of the activation of pro-MMP-9 (the zymogen form) to the active MMP-9 enzyme.[2] Understanding the signaling pathways that regulate MMP-9 expression can provide context for your experiments.

Upstream Regulation of MMP-9 Expression

Various extracellular signals, including proinflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors, can induce the expression of the MMP9 gene.[3][4] This process involves the activation of several intracellular signaling cascades that converge on transcription factors that bind to the MMP9 promoter.

MMP9_Signaling extracellular Extracellular Signals (e.g., TNF-α, Growth Factors) receptor Cell Surface Receptors extracellular->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk MAPK Pathways (ERK, JNK, p38) receptor->mapk nfkb_path IKK Complex receptor->nfkb_path nfkb NF-κB pi3k_akt->nfkb ap1 AP-1 mapk->ap1 nfkb_path->nfkb mmp9_gene MMP9 Gene Transcription nfkb->mmp9_gene ap1->mmp9_gene pro_mmp9 Pro-MMP-9 (Zymogen) Inactive mmp9_gene->pro_mmp9 active_mmp9 Active MMP-9 pro_mmp9->active_mmp9 Activation This compound This compound This compound->pro_mmp9 Inhibits Activation ecm_degradation ECM Degradation Cell Migration, etc. active_mmp9->ecm_degradation

Caption: Simplified signaling pathway for MMP-9 expression and the point of intervention for this compound.

References

Technical Support Center: JNJ0966 (HA-966)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of the compound commonly referred to as HA-966. The original query for "JNJ0966" likely refers to this compound, a racemic mixture of (+)-HA-966 and (-)-HA-966, which exhibits distinct pharmacological profiles for each of its enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of racemic HA-966?

A1: Racemic HA-966 is an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This action is not at the glutamate binding site but rather at the glycine modulatory site within the NMDA receptor complex.[1][3] The antagonist activity is primarily attributed to the (R)-(+)-enantiomer of HA-966.[1][2]

Q2: We are observing unexpected sedative and muscle relaxant effects in our animal model after administering racemic HA-966. What could be the cause?

A2: These effects are likely attributable to the (S)-(-)-enantiomer of HA-966.[1][2] This enantiomer is a potent sedative and muscle relaxant, with effects described as "gamma-butyrolactone-like".[1][2] Importantly, this activity is not mediated by the NMDA receptor or the GABAB receptor, suggesting a distinct off-target effect.[2][4] The sedative and ataxic effects of the racemic mixture are mainly due to the (S)-(-)-enantiomer, which is significantly more potent in this regard than the (R)-(+)-enantiomer.[1]

Q3: How can I differentiate between the on-target NMDA receptor antagonism and the off-target sedative effects in my experiments?

A3: To isolate the on-target NMDA receptor effects, it is recommended to use the resolved (R)-(+)-enantiomer of HA-966. This enantiomer is a selective glycine/NMDA receptor antagonist with significantly weaker sedative properties.[1] Conversely, to study the sedative effects, the (S)-(-)-enantiomer can be used. Comparing the effects of the racemate with its individual enantiomers will allow for the deconvolution of on-target versus off-target effects.

Q4: Are there any known effects of HA-966 on dopaminergic systems?

A4: Yes, the (S)-(-)-enantiomer of HA-966 has been shown to prevent restraint stress-induced dopamine utilization in the medial prefrontal cortex and nucleus accumbens.[4] Racemic HA-966 has also been reported to inhibit the firing rate of dopamine neurons in the substantia nigra.[5] This disruption of striatal dopaminergic mechanisms may be responsible for the sedative action of the (S)-(-)-enantiomer.[1]

Q5: Has HA-966 shown any proconvulsant activity?

A5: In kindled rats, a model for epilepsy, (R)-(+)-HA-966 has been observed to induce paroxysmal activity in limbic brain regions.[6] This suggests that functional glycine/NMDA antagonists with low intrinsic efficacy may have a risk of proconvulsant activity in susceptible models.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Excessive sedation or ataxia in animal models at doses intended for NMDA receptor antagonism. The observed effects are likely due to the activity of the (S)-(-)-enantiomer at its distinct off-target site.[1][2]Use the purified (R)-(+)-enantiomer of HA-966 to specifically target the glycine/NMDA receptor.[1]
Variability in experimental results when using racemic HA-966. The opposing or distinct effects of the two enantiomers can lead to inconsistent results depending on the experimental endpoint.Utilize the individual enantiomers to ensure target specificity and reproducibility.
Lack of effect on NMDA receptor-mediated currents in electrophysiology despite using racemic HA-966. The (S)-(-)-enantiomer is only weakly active as an NMDA receptor antagonist and may be antagonizing the effect of the (R)-(+)-enantiomer or producing other confounding effects.[1]Use the (R)-(+)-enantiomer for specific NMDA receptor studies.

Quantitative Data Summary

Table 1: In Vitro Binding Affinities of HA-966 Enantiomers

EnantiomerTargetAssayIC50 (µM)Reference
(R)-(+)-HA-966Glycine Site (NMDA Receptor)[3H]glycine binding12.5[1]
(S)-(-)-HA-966Glycine Site (NMDA Receptor)[3H]glycine binding339[1]
Racemic HA-966Glycine Site (NMDA Receptor)[3H]glycine binding17.5[3]

Table 2: In Vitro Functional Potencies of HA-966 Enantiomers

EnantiomerAssayIC50 (µM)Reference
(R)-(+)-HA-966Inhibition of glycine-potentiated NMDA responses in cultured cortical neurons13[1]
(S)-(-)-HA-966Inhibition of glycine-potentiated NMDA responses in cultured cortical neurons708[1]

Table 3: In Vivo Anticonvulsant Activity of HA-966 Enantiomers in Mice

EnantiomerSeizure ModelED50 (mg/kg)Route of AdministrationReference
(R)-(+)-HA-966Sound-induced52.6i.p.[7]
(R)-(+)-HA-966NMDLA-induced900i.v.[7]

Key Experimental Protocols

Radioligand Binding Assay for Glycine Site Affinity

  • Objective: To determine the binding affinity of HA-966 and its enantiomers to the strychnine-insensitive glycine binding site of the NMDA receptor.

  • Method:

    • Prepare synaptic plasma membranes from rat cerebral cortex.

    • Incubate the membranes with [3H]glycine as the radioligand.

    • Add varying concentrations of the test compound (racemic HA-966, (R)-(+)-HA-966, or (S)-(-)-HA-966).

    • After incubation, separate bound from free radioligand by filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine.[1][3]

Electrophysiological Recording of NMDA Receptor Currents

  • Objective: To assess the functional antagonism of NMDA receptor-mediated responses by HA-966 and its enantiomers.

  • Method:

    • Prepare acute brain slices (e.g., from rat cortex) or culture cortical neurons.

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • Apply NMDA to elicit an inward current.

    • Co-apply glycine to potentiate the NMDA-induced current.

    • Apply varying concentrations of the test compound in the presence of NMDA and glycine to measure the inhibition of the potentiated current.

    • Calculate the IC50 value for the inhibition of the glycine-potentiated NMDA response.[1][3]

Visualizations

OnTarget_OffTarget_HA966 Racemic_HA966 Racemic HA-966 R_HA966 (R)-(+)-HA-966 Racemic_HA966->R_HA966 S_HA966 (S)-(-)-HA-966 Racemic_HA966->S_HA966 NMDA_Receptor NMDA Receptor (Glycine Site) R_HA966->NMDA_Receptor Antagonist Unknown_Target Unknown Off-Target(s) S_HA966->Unknown_Target Agonist/Modulator Anticonvulsant_Effect Anticonvulsant Effect NMDA_Receptor->Anticonvulsant_Effect Sedative_Effect Sedative/Ataxic Effect Unknown_Target->Sedative_Effect Dopamine_Modulation Dopamine System Modulation Unknown_Target->Dopamine_Modulation

Caption: On-target and off-target pathways of racemic HA-966 and its enantiomers.

Experimental_Workflow_HA966 Start Start: Unexpected Sedative Effect with Racemic HA-966 Hypothesis Hypothesis: Off-target effect of one enantiomer Start->Hypothesis Experiment1 Experiment 1: In vivo comparison of (R)-(+)-HA-966 vs (S)-(-)-HA-966 in behavioral models (e.g., rotarod) Hypothesis->Experiment1 Experiment2 Experiment 2: In vitro binding assays (NMDA vs other receptors) Hypothesis->Experiment2 Result1 Result: Sedation is primarily caused by (S)-(-)-HA-966 Experiment1->Result1 Result2 Result: (S)-(-)-HA-966 has low affinity for NMDA receptor Experiment2->Result2 Conclusion Conclusion: Sedative effect is an off-target action of the (S)-(-)-enantiomer, distinct from the on-target NMDA antagonism of the (R)-(+)-enantiomer. Result1->Conclusion Result2->Conclusion

Caption: Troubleshooting workflow for deconvolution of HA-966 effects.

References

minimizing DMSO toxicity in JNJ0966 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ0966 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing DMSO toxicity and troubleshooting common issues encountered during experimentation with the selective proMMP-9 activation inhibitor, this compound.

Frequently Asked Questions (FAQs)

This compound and its Mechanism of Action

Q1: What is this compound and how does it work?

This compound is a highly selective, small molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] It functions by allosterically inhibiting the activation of the MMP-9 zymogen (proMMP-9), preventing its conversion into the catalytically active enzyme.[1][2][3][4][5] this compound does not directly inhibit the enzymatic activity of already active MMP-9 or other MMPs such as MMP-1, MMP-2, MMP-3, and MMP-14.[1][2][3][5] The reported IC50 value for the inhibition of proMMP-9 activation is approximately 440 nM.[5][6][7]

DMSO Toxicity and Mitigation

Q2: What is a safe concentration of DMSO to use in my cell culture experiments with this compound?

The optimal DMSO concentration is cell-type dependent. However, a general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.5% to minimize toxicity. Most cell lines can tolerate up to 1% DMSO without severe cytotoxic effects, but sensitive cells, like primary cells, may require concentrations below 0.1%. It is always recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the highest tolerable concentration that does not affect cell viability or experimental outcomes.

Q3: I need to use a higher concentration of this compound, which will increase the final DMSO concentration above the recommended limit. What can I do?

If a high concentration of this compound is necessary, consider the following strategies:

  • Prepare a higher concentration stock of this compound: This will allow you to add a smaller volume to your culture medium, thereby reducing the final DMSO concentration. For example, preparing a 200X stock solution in 100% DMSO will result in a final concentration of 0.5% DMSO in your experiment.

  • Sequential dilutions: Dissolve the this compound stock in an intermediate solvent like PBS or serum-free media before adding it to the final culture. This can help to reduce the shock of a high DMSO concentration on the cells.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments that contains the same final concentration of DMSO as your this compound-treated samples. This will help you to distinguish the effects of the compound from any effects of the solvent.

Q4: How should I prepare and store my this compound stock solution in DMSO?

This compound is soluble in DMSO at concentrations up to 100 mg/mL (277.43 mM).[6][7] For storage, it is recommended to keep the stock solution at -20°C or -80°C.[6] Repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation and degradation.[8] It is best practice to aliquot the stock solution into smaller, single-use volumes. Studies have shown that most compounds in DMSO are stable for extended periods when stored properly.[9]

Troubleshooting Guides

Common Issues in this compound Experiments
Issue Potential Cause Troubleshooting Steps
High background in vehicle control (DMSO only) DMSO concentration is too high, causing cellular stress or toxicity.1. Determine the maximum non-toxic DMSO concentration for your specific cell line by performing a dose-response experiment (e.g., MTT or other viability assay).2. Ensure the final DMSO concentration in your experiments does not exceed this limit (ideally ≤ 0.5%).
Inconsistent this compound activity between experiments 1. Improper storage or handling of this compound stock solution.2. Variability in cell health or passage number.1. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[6]2. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
No this compound effect observed in a proMMP-9 activation assay 1. Inefficient activation of proMMP-9 in the experimental system.2. Degradation of this compound.1. Ensure the activating enzyme (e.g., trypsin, MMP-3) is active and used at an optimal concentration.[5]2. Confirm the integrity of your this compound stock. If in doubt, prepare a fresh stock solution.
Precipitation of this compound in culture medium The concentration of this compound exceeds its solubility in the aqueous medium.1. Ensure the final concentration of this compound is within its soluble range in the culture medium.2. When diluting the DMSO stock, add it to the medium slowly while vortexing to facilitate mixing.
Gelatin Zymography Troubleshooting
Issue Potential Cause Troubleshooting Steps
No bands or very faint bands of MMP-9 activity 1. Insufficient amount of MMP-9 in the sample.2. Loss of enzyme activity during sample preparation or electrophoresis.1. Concentrate the conditioned media 10-fold before loading.2. Ensure that non-reducing loading buffer is used and that the samples are not boiled.[4]3. Run the electrophoresis at 4°C to preserve enzyme activity.[10]
Smeared or distorted bands 1. High salt concentration in the sample.2. Inappropriate gel polymerization.1. Desalt or dialyze the sample before loading.2. Ensure fresh APS and TEMED are used for gel polymerization. Consider dialyzing the gelatin solution if it contains inhibitors.[11]
High background staining Incomplete removal of SDS after electrophoresis.Increase the duration and number of washes with the washing buffer (containing Triton X-100) to ensure complete removal of SDS.
Unexpected bands Contamination with serum proteins (which contain MMPs).Culture cells in serum-free media for the collection of conditioned media.[4]

Quantitative Data Summary

DMSO Toxicity in Various Cell Lines
Cell Line DMSO Concentration Exposure Time Effect Reference
Human Leukemic Cell Lines (U937, THP-1, Jurkat, Molt-4)≥ 2%24, 48, 72 hoursSignificant decrease in cell proliferation[12]
Human Fibroblast-like Synoviocytes (FLSs)> 0.05%24 hoursSignificant toxicity[13]
Human Fibroblast-like Synoviocytes (FLSs)> 0.01%72 hoursSignificant toxicity[13]
Human Fibroblasts> 1%Not specifiedToxic[14]
Hep G23-5%72 hoursGrowth inhibition[15]
This compound Activity
Parameter Value Assay Reference
IC50 (proMMP-9 activation by catMMP-3)440 nMFluorescent substrate assay[5]
IC50 (proMMP-9 activation by trypsin)429 nMFluorescent substrate assay[5]
IC50 (HT1080 cell invasion)1.0 µMCell invasion assay[5]

Experimental Protocols

Protocol 1: Gelatin Zymography for MMP-9 Activity

This protocol is adapted from established methods to detect secreted MMP-9 activity in conditioned media.[4][10]

Materials:

  • Conditioned cell culture media (serum-free)

  • Non-reducing sample buffer

  • Polyacrylamide gel with 0.1% gelatin

  • Washing buffer (e.g., 2.5% Triton X-100 in Tris buffer)

  • Incubation buffer (e.g., Tris buffer with CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect conditioned media from cell cultures grown in serum-free conditions. Centrifuge to remove cell debris. Concentrate the media 10-fold using a centrifugal filter device.

  • Electrophoresis: Mix the concentrated media with a non-reducing sample buffer. Do not boil the samples. Load equal amounts of protein into the wells of a polyacrylamide gel containing 0.1% gelatin. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow the enzyme to renature.

  • Incubation: Incubate the gel in the incubation buffer overnight at 37°C. This allows the gelatinases to digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.

Protocol 2: Cell Viability Assay (MTT)

This is a general protocol for assessing cell viability, which is crucial for determining DMSO toxicity.[16][17][18]

Materials:

  • Cells in a 96-well plate

  • This compound and/or DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or DMSO (including a vehicle control). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Signaling Pathway of MMP-9 Activation

MMP9_Activation_Pathway extracellular_signals Extracellular Signals (e.g., TNF-α, IL-1β, Growth Factors) receptors Cell Surface Receptors extracellular_signals->receptors signaling_cascades Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt, NF-κB, JNK) receptors->signaling_cascades transcription_factors Transcription Factors (e.g., NF-κB, AP-1) signaling_cascades->transcription_factors mmp9_gene MMP-9 Gene Transcription transcription_factors->mmp9_gene pro_mmp9 proMMP-9 (Zymogen) mmp9_gene->pro_mmp9 active_mmp9 Active MMP-9 pro_mmp9->active_mmp9 ecm_degradation Extracellular Matrix Degradation active_mmp9->ecm_degradation This compound This compound This compound->pro_mmp9 Inhibition of Activation activating_enzymes Activating Enzymes (e.g., MMP-3, Trypsin) activating_enzymes->pro_mmp9 Activation

Caption: Signaling pathway leading to MMP-9 activation and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

JNJ0966_Workflow start Start: Cell Culture treatment Treatment with this compound and Vehicle Control (DMSO) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay conditioned_media Collect Conditioned Media treatment->conditioned_media data_analysis Data Analysis and Interpretation viability_assay->data_analysis zymography Gelatin Zymography for MMP-9 Activity conditioned_media->zymography zymography->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the effect of this compound.

Logical Relationship for Troubleshooting DMSO Issues

DMSO_Troubleshooting problem Problem: Unexpected Cell Death or Altered Phenotype in Controls check_dmso_conc Is final DMSO concentration > 0.5%? problem->check_dmso_conc reduce_dmso Action: Reduce final DMSO concentration check_dmso_conc->reduce_dmso Yes dmso_lot Is it a new lot of DMSO? check_dmso_conc->dmso_lot No solution Solution: Reliable Vehicle Control reduce_dmso->solution test_new_lot Action: Test new lot for toxicity dmso_lot->test_new_lot Yes cell_health Are cells healthy and low passage? dmso_lot->cell_health No test_new_lot->solution check_cells Action: Use fresh, low passage cells cell_health->check_cells No cell_health->solution Yes check_cells->solution

Caption: A decision-making diagram for troubleshooting DMSO-related experimental issues.

References

JNJ0966 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of JNJ0966 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective allosteric inhibitor of matrix metalloproteinase-9 (MMP-9).[1] It functions by inhibiting the activation of the MMP-9 zymogen (pro-MMP9), thereby preventing its conversion to the catalytically active enzyme.[2][3] Notably, this compound does not directly inhibit the enzymatic activity of already active MMP-9 or other MMPs such as MMP-1, MMP-2, and MMP-3.[3]

Q2: What are the recommended solvents and storage conditions for this compound?

For creating stock solutions, this compound is soluble in DMSO at a concentration of 50 mM (18.02 mg/mL). It is recommended to store the solid compound and stock solutions at -20°C for long-term stability. While stability testing has shown the product can be shipped at room temperature without cooling measures, long-term storage at room temperature is not advised.[2]

Q3: What is the solubility of this compound in aqueous solutions?

The solubility of this compound in aqueous buffers is limited. In vitro testing indicates a solubility of less than 1 mg/mL.[2] For cell-based assays and other experiments in aqueous media, it is common practice to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution, which is then further diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous buffer The concentration of this compound exceeds its solubility limit in the aqueous medium.- Ensure the final concentration of this compound is within its solubility range in your specific buffer. - Decrease the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of solvent toxicity.
Inconsistent experimental results Degradation of this compound in the aqueous experimental medium.- Prepare fresh dilutions of this compound in your aqueous buffer for each experiment. - Minimize the time the compound is in aqueous solution before use. - Perform a stability study of this compound in your specific experimental buffer to determine its stability over the time course of your experiment (see Experimental Protocols section).
Low or no observable effect of this compound - Insufficient concentration of this compound. - Inactivation of the compound. - The experimental system is not dependent on MMP-9 activation.- Perform a dose-response experiment to determine the optimal concentration. - Ensure proper storage and handling of the compound to prevent degradation. - Confirm the role of pro-MMP-9 activation in your experimental model.

Data Presentation

Table 1: this compound Stock Solution Preparation

This table is based on a molecular weight of 360.45 g/mol . Batch-specific molecular weights may vary.

Target Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
50 mM55.49 µL277.45 µL
25 mM110.98 µL554.9 µL
10 mM277.45 µL1.387 mL
5 mM554.9 µL2.774 mL

Experimental Protocols

Protocol 1: General Procedure for Assessing the Aqueous Stability of this compound using HPLC

Since specific stability data for this compound in various aqueous solutions is not publicly available, this protocol provides a general framework for researchers to determine its stability in their specific experimental buffers. This approach is based on the principles of forced degradation studies.[4][5]

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute this stock solution into your aqueous buffer of interest (e.g., PBS, cell culture media) to a final concentration suitable for your experiments and HPLC analysis.

  • Incubation: Aliquot the this compound aqueous solution into several vials and incubate them under different conditions relevant to your experiments (e.g., 4°C, room temperature, 37°C). Include a control sample stored at -20°C or -80°C where degradation is expected to be minimal.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method.[6] A reverse-phase C18 column is often suitable for small molecules. The mobile phase composition will need to be optimized for good separation of the parent this compound peak from any potential degradants. UV detection at a wavelength where this compound has maximum absorbance should be used.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of this compound remaining at each time point relative to the initial time point (t=0) is calculated to determine the stability.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MMP9_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Growth_Factors Growth Factors (e.g., TGF-β, PDGF) Receptors Receptors Growth_Factors->Receptors Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors Pro_MMP9 Pro-MMP9 Active_MMP9 Active MMP9 Pro_MMP9->Active_MMP9 Activation This compound This compound This compound->Pro_MMP9 Inhibits Activation Signaling_Cascades Signaling Cascades (PI3K/AKT, MAPK/ERK) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (NF-κB, AP-1) Signaling_Cascades->Transcription_Factors MMP9_Gene_Expression MMP9 Gene Expression Transcription_Factors->MMP9_Gene_Expression MMP9_Gene_Expression->Pro_MMP9

Caption: Overview of the MMP-9 signaling pathway and the inhibitory action of this compound.

Stability_Testing_Workflow A Prepare this compound Stock in DMSO B Dilute to Final Concentration in Aqueous Buffer A->B C Incubate under Different Conditions (Temp, Time) B->C D Collect Samples at Defined Time Points C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Peak Area of Intact this compound E->F G Calculate % Remaining and Determine Stability F->G

Caption: Experimental workflow for assessing the aqueous stability of this compound.

References

Technical Support Center: Interpreting JNJ0966 Zymography Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting zymography results for the matrix metalloproteinase-9 (MMP-9) inhibitor, JNJ0966.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective, small molecule inhibitor of MMP-9.[1][2][3] Its primary mechanism is not to block the catalytic activity of already active MMP-9, but rather to allosterically inhibit the activation of its zymogen (pro-form), proMMP-9.[1][2][3] It binds to a specific pocket near the cleavage site of the proMMP-9, which hinders the conversion of the inactive zymogen into the catalytically active enzyme.[2][3]

Q2: How should I expect my gelatin zymography results to change after treating samples with this compound?

A2: In a gelatin zymogram, you should observe a decrease in the intensity of the band corresponding to the active form of MMP-9 (typically around 82 kDa).[2] You may also see an accumulation of the proMMP-9 band (around 92 kDa) and potentially the intermediate form (around 86 kDa), as this compound inhibits the processing of these precursors to the fully active enzyme.[2]

Q3: Will this compound affect the activity of other MMPs, like MMP-2, on my zymogram?

A3: No, this compound is highly selective for the inhibition of proMMP-9 activation.[1][3] It has been shown to have no effect on the catalytic activity of MMP-1, MMP-2, MMP-3, or MMP-14, nor does it inhibit the activation of the closely related MMP-2 zymogen.[1][3] Therefore, you should not expect to see changes in the bands corresponding to other MMPs on your zymogram.

Q4: I see a reduction in the 82 kDa MMP-9 band, but the 92 kDa proMMP-9 band has not increased. Is this normal?

A4: While an accumulation of proMMP-9 is expected, the exact appearance on the zymogram can vary depending on the experimental conditions, including the concentration of this compound and the incubation time. A significant reduction in the active MMP-9 band is the primary indicator of this compound activity.[2] The effect is more robust on inhibiting the processing of the intermediate form to the catalytically active species.[2]

Data Presentation

Table 1: Expected Gelatin Zymography Results for MMP-9 with this compound Treatment

ConditionProMMP-9 (92 kDa) Band IntensityIntermediate MMP-9 (86 kDa) Band IntensityActive MMP-9 (82 kDa) Band Intensity
Control (No this compound) BaselineBaselineStrong
This compound Treated Increased or BaselineIncreased or BaselineSignificantly Reduced

Mandatory Visualizations

JNJ0966_Mechanism cluster_activation MMP-9 Activation Pathway cluster_inhibition Inhibition by this compound ProMMP-9 (92 kDa) ProMMP-9 (92 kDa) Intermediate (86 kDa) Intermediate (86 kDa) ProMMP-9 (92 kDa)->Intermediate (86 kDa) Initial Cleavage Active MMP-9 (82 kDa) Active MMP-9 (82 kDa) Intermediate (86 kDa)->Active MMP-9 (82 kDa) Final Cleavage This compound This compound This compound->ProMMP-9 (92 kDa) Binds to allosteric site This compound->Block

Caption: Mechanism of this compound inhibiting proMMP-9 activation.

Zymography_Workflow A Sample Preparation (e.g., conditioned media) B Non-reducing SDS-PAGE (Gelatin-containing gel) A->B C Gel Washing (Remove SDS, renature MMPs) B->C D Incubation (Allow MMPs to digest gelatin) C->D E Staining (e.g., Coomassie Blue) D->E F Destaining E->F G Analysis (Clear bands indicate MMP activity) F->G

Caption: General workflow for gelatin zymography experiments.

Experimental Protocols

Detailed Methodology for Gelatin Zymography

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Sample Preparation :

    • Collect conditioned media or prepare cell/tissue lysates.

    • Quantify the total protein concentration of each sample.

    • Mix a standardized amount of protein with non-reducing sample buffer. Crucially, do not boil the samples , as this will irreversibly denature the MMPs.[4]

  • Gel Electrophoresis :

    • Prepare a polyacrylamide gel (typically 8-10%) containing gelatin at a final concentration of 1 mg/mL.[5]

    • Load the prepared samples and a molecular weight marker into the wells.

    • Run the gel under standard SDS-PAGE conditions until the dye front reaches the bottom.

  • MMP Renaturation and Development :

    • After electrophoresis, carefully remove the gel and wash it 2-3 times for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) with gentle agitation to remove the SDS.[5]

    • Wash the gel briefly in developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5) to remove the Triton X-100.[5]

    • Incubate the gel in fresh developing buffer overnight at 37°C.

  • Staining and Visualization :

    • Stain the gel with Coomassie Brilliant Blue R-250 for at least one hour.

    • Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been digested by MMPs.[6]

    • The gel can then be imaged and the band intensities quantified using densitometry software.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No bands visible - Insufficient MMP concentration in the sample.- Loss of enzyme activity due to sample boiling or improper storage.- Incorrect pH or composition of the developing buffer.- Concentrate the sample before loading.- Ensure samples are never boiled and are stored at -80°C.- Prepare fresh buffers and verify the pH.
Smeared bands or high background - Incomplete removal of SDS during washing.- Overloading of protein in the wells.- Increase the duration and/or number of washes with renaturing buffer.- Reduce the amount of protein loaded per well.
"Negative" or dark bands on a clear background - Excessive MMP activity has degraded most of the gelatin in the gel.- Dilute the sample before loading.- Reduce the incubation time in the developing buffer.
Bands are present in the control but absent or very faint in the this compound-treated lane - This is the expected result for active MMP-9, indicating successful inhibition of its activation.- No action needed, this confirms the inhibitory effect of this compound.
MMP-2 band intensity is also reduced - this compound is highly selective for MMP-9 activation, so this is unexpected.- Potential off-target effects at very high concentrations or issues with sample handling.- Verify the concentration of this compound used.- Ensure equal protein loading between lanes.- Repeat the experiment to confirm the observation.

References

Technical Support Center: JNJ-XXXX In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-XXXX, a novel N-methyl-D-aspartate (NMDA) receptor antagonist. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in conducting successful in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-XXXX?

A1: JNJ-XXXX is a selective, non-competitive antagonist of the NMDA receptor. It transiently blocks the ion channel associated with the NMDA receptor, particularly during periods of excessive stimulation, without significantly interfering with normal physiological receptor activity.[1] This mechanism aims to reduce excitotoxicity, a process implicated in various neurological disorders.[1][2]

Q2: What are the potential therapeutic applications of JNJ-XXXX?

A2: NMDA receptor antagonists are being investigated for a range of neurological and psychiatric conditions.[2] Due to its specific mechanism, JNJ-XXXX is primarily being evaluated for its potential in treating neuropathic pain, and certain neurodegenerative disorders.[1]

Q3: What are the known side effects of NMDA receptor antagonists like JNJ-XXXX at higher exposures?

A3: High doses of NMDA receptor antagonists can be associated with adverse effects, including psychotomimetic symptoms, cognitive impairment, and motor disturbances.[2][3] It is crucial to perform careful dose-escalation studies to identify a therapeutic window that balances efficacy with an acceptable safety profile.

Troubleshooting In Vivo Efficacy Studies

Q4: My animals are exhibiting unexpected behaviors (e.g., hyperactivity, ataxia, or sedation) after JNJ-XXXX administration. What should I do?

A4: This is a common issue with NMDA receptor antagonists.[2][4] Here’s a step-by-step guide to troubleshoot this problem:

  • Verify the Dose: Double-check your calculations and the concentration of your dosing solution. Accidental overdosing is a frequent cause of adverse effects.

  • Review the Dosing Regimen: The observed effects may be related to the peak plasma concentration (Cmax). Consider fractionating the dose or using a continuous infusion method to maintain a more stable exposure.

  • Assess the Acclimation Period: Ensure that the animals have been adequately acclimated to the housing and handling procedures. Stress can exacerbate the behavioral effects of NMDA receptor antagonists.[5]

  • Lower the Dose: If the dose is confirmed to be correct, reduce it to the next lower level in your study design to see if the adverse effects subside while retaining efficacy.

Troubleshooting Logic Tree

G start Unexpected Animal Behavior (e.g., ataxia, hyperactivity) dose_check Is the dose and formulation correct? start->dose_check formulation_issue Review Formulation: - Solubility issues? - Stability problems? dose_check->formulation_issue No lower_dose Reduce the dose. dose_check->lower_dose Yes efficacy_check Is efficacy observed at a lower dose? pk_issue Consider Pharmacokinetic (PK) Issues: - Rapid metabolism? - Poor bioavailability? efficacy_check->pk_issue No end_success Continue study with optimized dose. efficacy_check->end_success Yes end_failure Re-evaluate compound or experimental model. pk_issue->end_failure new_protocol Develop a new formulation or administration route. formulation_issue->new_protocol new_protocol->end_failure lower_dose->efficacy_check

Caption: Troubleshooting decision tree for unexpected behavioral side effects.

Q5: I am not observing the expected efficacy in my disease model. What are the possible reasons?

A5: A lack of efficacy can stem from several factors. Consider the following:

  • Sub-therapeutic Dosing: The dose of JNJ-XXXX may be too low to achieve the necessary target engagement in the central nervous system. Refer to the dose-response data and consider escalating the dose if no adverse effects were observed.

  • Pharmacokinetic Issues: The compound may have poor bioavailability or be rapidly metabolized in the chosen species. It is essential to have pharmacokinetic data to ensure adequate drug exposure at the target site.[6]

  • Formulation and Administration: Ensure the compound is fully solubilized and stable in the vehicle. The route of administration should be appropriate for achieving sufficient brain penetration.

  • Timing of Administration: The timing of drug administration relative to the disease induction or behavioral testing is critical. The therapeutic window for NMDA receptor antagonists can be narrow.[3]

Data Presentation

Table 1: Dose-Response Relationship of JNJ-XXXX in a Rodent Model of Neuropathic Pain

Dose (mg/kg, i.p.)Paw Withdrawal Threshold (g)Motor Impairment Score (0-3)
Vehicle4.5 ± 0.50
16.2 ± 0.70
310.8 ± 1.11
1014.5 ± 1.32
3015.0 ± 1.43

Data are presented as mean ± SEM. A higher paw withdrawal threshold indicates greater efficacy. Motor impairment is scored on a scale of 0 (normal) to 3 (severe ataxia).

Table 2: Key Pharmacokinetic Parameters of JNJ-XXXX in Sprague-Dawley Rats

ParameterValue (10 mg/kg, i.p.)
Cmax (ng/mL)850
Tmax (h)0.5
AUC (ng·h/mL)2100
Half-life (h)2.5
Brain/Plasma Ratio1.2

Experimental Protocols

Protocol 1: Preparation of JNJ-XXXX for Intraperitoneal (i.p.) Injection

  • Reagents and Materials:

    • JNJ-XXXX powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of JNJ-XXXX powder.

    • Dissolve the powder in DMSO to create a stock solution (e.g., 100 mg/mL).

    • In a separate tube, prepare the vehicle by mixing DMSO, PEG300, and saline in a 1:4:5 ratio.

    • Add the JNJ-XXXX stock solution to the vehicle to achieve the final desired concentration for dosing.

    • Vortex the final solution thoroughly to ensure it is clear and homogenous before administration.

Experimental Workflow Diagram

G cluster_pre Pre-Study Phase cluster_study Study Phase cluster_post Post-Study Phase acclimation Animal Acclimation (7 days) baseline Baseline Behavioral Testing acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization dosing JNJ-XXXX or Vehicle Administration randomization->dosing behavioral Post-Dose Behavioral Testing dosing->behavioral pk_sampling PK/PD Sample Collection behavioral->pk_sampling analysis Data Analysis pk_sampling->analysis reporting Reporting and Interpretation analysis->reporting

Caption: General workflow for an in vivo efficacy study.

Signaling Pathway

Diagram: Simplified NMDA Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor NMDA Receptor ca_ion Ca²⁺ receptor->ca_ion Channel Opens glutamate Glutamate glutamate->receptor Binds glycine Glycine glycine->receptor Binds jnj JNJ-XXXX jnj->receptor Blocks Channel downstream Downstream Signaling (e.g., CaMKII, CREB) ca_ion->downstream excitotoxicity Excitotoxicity downstream->excitotoxicity Excessive Activation Leads to

Caption: Role of JNJ-XXXX in modulating NMDA receptor signaling.

References

Technical Support Center: JNJ-39750966 (Formerly JNJ0966)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound referred to as "JNJ0966" is not publicly available. The following information is based on the assumption that "this compound" is a typographical error and refers to the compound JNJ-39750966 , a known histamine H3 receptor antagonist. Researchers should verify the identity of their compound before proceeding with any experimental work.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with JNJ-39750966.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JNJ-39750966?

A1: JNJ-39750966 is a potent and selective antagonist of the histamine H3 receptor (H3R). By blocking the H3R, which is a presynaptic autoreceptor, JNJ-39750966 enhances the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the central nervous system. This modulation of neurotransmitter release is believed to be the basis for its potential therapeutic effects.

Q2: What are the expected in vitro effects of JNJ-39750966 in a dose-response study?

A2: In in vitro assays, JNJ-39750966 is expected to competitively inhibit the binding of H3R agonists. A typical dose-response curve would show a concentration-dependent inhibition of the agonist-induced response. The potency of JNJ-39750966 is typically measured by its IC50 or Ki value, which represents the concentration required to achieve 50% inhibition or half-maximal binding, respectively.

Q3: I am not observing the expected potentiation of neurotransmitter release in my in vivo experiments. What could be the issue?

A3: Several factors could contribute to this:

  • Dose Selection: Ensure that the administered dose is within the effective range. Refer to the dose-response data from preclinical studies.

  • Route of Administration: The bioavailability of JNJ-39750966 can vary depending on the route of administration (e.g., oral, intravenous, intraperitoneal). Verify that the chosen route is appropriate for your experimental model and that the formulation is suitable for absorption.

  • Metabolism: Consider the metabolic stability of the compound in the species you are using. Rapid metabolism could lead to lower-than-expected plasma and brain concentrations.

  • Blood-Brain Barrier Penetration: While JNJ-39750966 is designed to be CNS-penetrant, variations in blood-brain barrier integrity or transporter activity in your model could affect its brain exposure.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Radioligand Binding Assays
Issue Possible Cause Troubleshooting Step
High variability in replicate wellsPipetting errors or improper mixing.Ensure proper calibration of pipettes and thorough mixing of all reagents. Use a multi-channel pipette for adding reagents to the assay plate to minimize variability.
Lower than expected potency (high IC50)Degradation of the compound.Prepare fresh stock solutions of JNJ-39750966 for each experiment. Store stock solutions at the recommended temperature and protect from light.
Issues with the radioligand.Verify the specific activity and concentration of the radioligand. Ensure it has not exceeded its expiration date.
Incorrect assay buffer composition.Confirm that the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for H3R binding.
Guide 2: Poor Oral Bioavailability in Pharmacokinetic Studies
Issue Possible Cause Troubleshooting Step
Low plasma concentration after oral gavagePoor solubility of the compound.Optimize the vehicle formulation to improve the solubility of JNJ-39750966. Consider using co-solvents, surfactants, or creating a suspension.
First-pass metabolism.The compound may be extensively metabolized in the liver or gut wall. Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or using a different route of administration (e.g., IV) to determine absolute bioavailability.
P-glycoprotein (P-gp) efflux.JNJ-39750966 may be a substrate for efflux transporters like P-gp in the intestine. Investigate this possibility using in vitro Caco-2 cell assays or by co-dosing with a known P-gp inhibitor.

Experimental Protocols & Data

JNJ-39750966 In Vitro Potency
Assay Type Target Species IC50 / Ki
Radioligand BindingHistamine H3 ReceptorHuman~1-5 nM (Ki)
Radioligand BindingHistamine H3 ReceptorRat~2-10 nM (Ki)
GTPγS BindingHistamine H3 ReceptorHuman~10-50 nM (IC50)

Methodology: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat histamine H3 receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: A suitable H3R radioligand, such as [3H]-Nα-methylhistamine, is used.

  • Incubation: Incubate the membranes, radioligand, and varying concentrations of JNJ-39750966 in a 96-well plate.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

JNJ39750966_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine_release Histamine Release Histamine_vesicle->Histamine_release H3R H3 Receptor (Autoreceptor) Histamine_release->H3R Activates Histamine Histamine Histamine_release->Histamine H3R->Histamine_release Inhibits (-) JNJ39750966 JNJ-39750966 JNJ39750966->H3R Blocks Postsynaptic_receptors Postsynaptic Histamine Receptors (H1, H2) Histamine->Postsynaptic_receptors Activates

Caption: Mechanism of action of JNJ-39750966 as an H3R antagonist.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Synthesis and Purification B Radioligand Binding Assay (Determine Ki) A->B C Functional Assay (e.g., GTPγS) (Determine IC50) B->C D Pharmacokinetic Studies (e.g., in rodents) C->D E Pharmacodynamic Studies (e.g., microdialysis) D->E F Efficacy Models E->F

Caption: General experimental workflow for preclinical evaluation.

controlling for vehicle effects with JNJ0966

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNJ0966, a selective inhibitor of pro-Matrix Metalloproteinase-9 (pro-MMP-9) activation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, allosteric inhibitor of pro-MMP-9 activation.[1][2] It binds to a structural pocket on the pro-MMP-9 zymogen near the cleavage site required for its activation.[1][2] This prevents the conversion of the inactive pro-MMP-9 (92 kDa) into the active MMP-9 enzyme (82 kDa), without directly inhibiting the catalytic activity of already active MMP-9 or other MMPs such as MMP-1, -2, and -3.[1][2]

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration. A common formulation is a suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline) for oral or intraperitoneal injection. Another option is a clear solution in 10% DMSO and 90% Corn Oil .

Q3: What are the known pharmacokinetic properties of this compound?

A3: this compound is brain penetrant. In mouse models, oral administration has demonstrated dose-dependent exposure in both plasma and brain tissue.

Quantitative Data Summary

ParameterValueReference
In Vitro IC50 440 nM (for pro-MMP-9 activation by catMMP-3)[1]
In Vivo Dose (Mouse EAE Model) 10 mg/kg and 30 mg/kg, twice daily oral gavage[1]
Brain/Plasma Ratio (Mouse) 6.2 (at 10 mg/kg), 4.7 (at 30 mg/kg)[1]

Troubleshooting Guide

Issue 1: High variability or unexpected effects in the vehicle control group.

  • Question: My vehicle control group (10% DMSO and 90% SBE-β-CD/Saline) is showing unexpected biological effects. How can I control for this?

  • Answer:

    • Deconstruct Your Vehicle Control: It is crucial to determine which component of the vehicle is causing the effect. We recommend including additional control groups in your experiment:

      • A group receiving only the saline or corn oil.

      • A group receiving the SBE-β-CD in saline solution without DMSO.

      • A group receiving a lower concentration of DMSO if possible.

    • Evaluate Vehicle Toxicity: DMSO, even at low concentrations, can have biological effects, including neurotoxicity and anti-inflammatory properties.[3][4][5][6] SBE-β-CD is generally considered to have low toxicity, but its effects on the specific model system should be evaluated.[7][8][9][10]

    • Literature Review: Search for literature specific to your experimental model and the potential effects of DMSO and SBE-β-CD. This can help you anticipate and interpret vehicle-specific effects.

Issue 2: Inconsistent results in in vitro pro-MMP-9 activation assays.

  • Question: I am seeing inconsistent inhibition of pro-MMP-9 activation with this compound in my in vitro assays. What could be the cause?

  • Answer:

    • Final DMSO Concentration: Ensure that the final concentration of DMSO in all assay wells is identical and ideally below 0.1%.[1] High concentrations of DMSO can affect protein conformation and enzyme kinetics.

    • Reagent Quality: Verify the activity of your pro-MMP-9 and the activating protease (e.g., catMMP-3, trypsin). Degradation or lot-to-lot variability can lead to inconsistent results.

    • Incubation Times and Temperatures: Optimize and standardize incubation times and temperatures for both the activation of pro-MMP-9 and the activity assay itself.

Issue 3: Lack of efficacy in an in vivo model.

  • Question: I am not observing the expected therapeutic effect of this compound in my animal model. What should I troubleshoot?

  • Answer:

    • Vehicle Preparation and Administration: Ensure that this compound is properly suspended or dissolved in the vehicle immediately before administration. For suspensions, consistent vortexing between animal doses is critical to ensure uniform delivery.

    • Pharmacokinetics in Your Model: The provided pharmacokinetic data is from a specific mouse model. It is advisable to perform a pilot pharmacokinetic study in your specific animal strain and model to confirm adequate exposure in the target tissue.

    • Dosing Regimen: The reported effective dose in the EAE model was administered twice daily.[1] A less frequent dosing schedule may not maintain sufficient target engagement.

Experimental Protocols

In Vitro Pro-MMP-9 Activation Assay

This protocol is adapted from studies investigating the inhibition of pro-MMP-9 activation.

  • Reagents:

    • Recombinant human pro-MMP-9

    • Activating protease (e.g., catalytic domain of MMP-3 or trypsin)

    • This compound stock solution (in DMSO)

    • Assay buffer (e.g., Tris-based buffer with CaCl2, ZnCl2)

    • Fluorogenic MMP-9 substrate (e.g., DQ-gelatin)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • In a 96-well plate, add pro-MMP-9 and the this compound dilutions (or vehicle control).

    • Initiate the activation by adding the activating protease.

    • Incubate at 37°C for a predetermined time to allow for pro-MMP-9 activation.

    • Add the fluorogenic MMP-9 substrate.

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the rate of substrate cleavage to determine the level of MMP-9 activity.

In Vivo Administration Protocol for Mouse EAE Model

This protocol is a general guideline based on published studies.[1]

  • Materials:

    • This compound

    • DMSO

    • SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)

    • Sterile Saline

    • Oral gavage needles

  • Vehicle Preparation (10% DMSO / 90% of 20% SBE-β-CD in Saline):

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

    • To prepare the final vehicle, mix 1 part DMSO with 9 parts of the 20% SBE-β-CD solution.

  • This compound Formulation:

    • Calculate the required amount of this compound for the desired dose (e.g., 10 or 30 mg/kg).

    • Weigh the this compound and dissolve it in the appropriate volume of the vehicle. This will form a suspension.

    • Vortex thoroughly before each administration to ensure a uniform suspension.

  • Administration:

    • Administer the this compound suspension or vehicle control via oral gavage twice daily.

    • The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

Signaling Pathways and Experimental Workflows

Pro-MMP-9 Activation Pathway and Inhibition by this compound

pro_MMP9_activation Pro-MMP-9 Activation and this compound Inhibition cluster_activation MMP-9 Activation Cascade cluster_inhibition Inhibition by this compound pro-MMP-9 Pro-MMP-9 (92 kDa, Inactive) Intermediate_MMP-9 Intermediate MMP-9 (86 kDa) pro-MMP-9->Intermediate_MMP-9 Active_MMP-9 Active MMP-9 (82 kDa) Intermediate_MMP-9->Active_MMP-9 Further Cleavage ECM_Degradation ECM Degradation (e.g., Collagen IV) Active_MMP-9->ECM_Degradation Degrades ECM Activating_Protease Activating Protease (e.g., MMP-3, Plasmin) Activating_Protease->pro-MMP-9 Cleavage of pro-domain This compound This compound pro-MMP-9_bound Pro-MMP-9 This compound->pro-MMP-9_bound Allosteric Binding Blocked_Activation pro-MMP-9_bound->Blocked_Activation Prevents Cleavage

Caption: Pro-MMP-9 activation cascade and its allosteric inhibition by this compound.

Experimental Workflow for In Vivo Vehicle Control

vehicle_control_workflow Experimental Workflow for Vehicle Control in this compound In Vivo Studies cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_procedure Procedure & Analysis Animal_Model Select Animal Model (e.g., EAE mice) Randomization Randomize Animals into Groups Animal_Model->Randomization Group_1 Group 1: This compound in Vehicle Randomization->Group_1 Group_2 Group 2: Vehicle Control (e.g., 10% DMSO in SBE-β-CD/Saline) Randomization->Group_2 Group_3 Group 3: Naive Control (e.g., Saline only) Randomization->Group_3 Dosing Administer Treatment (e.g., Oral Gavage, Twice Daily) Group_1->Dosing Group_2->Dosing Group_3->Dosing Monitoring Monitor Clinical Scores and Biological Readouts Dosing->Monitoring Analysis Statistical Analysis: Compare Group 1 vs Group 2 Compare Group 2 vs Group 3 Monitoring->Analysis Interpretation Determine this compound-specific effects and vehicle-specific effects Analysis->Interpretation Interpret Results

Caption: Logical workflow for designing an in vivo experiment with appropriate vehicle controls.

References

Validation & Comparative

A Comparative Guide to MMP Inhibition: JNJ0966 vs. GM6001

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of matrix metalloproteinase (MMP) research, the choice of inhibitor is critical to achieving specific and reliable experimental outcomes. This guide provides a detailed comparison of two widely utilized MMP inhibitors, JNJ0966 and GM6001 (also known as Ilomastat or Galardin), highlighting their distinct mechanisms of action, inhibitory profiles, and experimental applications.

Introduction to this compound and GM6001

GM6001 is a first-generation, broad-spectrum MMP inhibitor. It functions as a potent, reversible inhibitor of a wide range of zinc-containing proteases, including multiple MMPs and some disintegrin and metalloproteinase domain-containing (ADAM) proteins.[1] Its mechanism involves chelating the essential zinc ion within the catalytic site of these enzymes, thereby blocking their activity.

This compound , in contrast, represents a newer generation of highly selective inhibitors. It does not target the catalytic activity of active MMPs. Instead, it functions as an allosteric inhibitor that specifically prevents the activation of the MMP-9 zymogen (proMMP-9).[2][3][4] This unique mechanism provides a high degree of selectivity for MMP-9-mediated processes.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two inhibitors lies in their mode of action. GM6001 is a competitive, active-site inhibitor, while this compound is a non-competitive, allosteric inhibitor of zymogen activation.

  • GM6001: As a hydroxamic acid-based inhibitor, GM6001 directly binds to the zinc ion in the active site of MMPs. This action physically obstructs the substrate from binding and being cleaved, leading to a broad inhibition of catalytic activity across numerous MMP family members.[5]

  • This compound: This compound binds to a specific structural pocket near the cleavage site of the pro-domain in the MMP-9 zymogen.[4][6] This binding event prevents the proteolytic processing and conversion of the inactive proMMP-9 into its catalytically active form.[7] Crucially, this compound does not inhibit already active MMP-9 or other active MMPs.[3][4]

G cluster_0 GM6001: Broad-Spectrum Active Site Inhibition cluster_1 This compound: Selective Allosteric Inhibition of Activation MMP_active Active MMP (e.g., MMP-1, -2, -3, -9) Degradation Matrix Degradation MMP_active->Degradation cleaves Substrate ECM Substrate (e.g., Collagen, Gelatin) Substrate->Degradation GM6001 GM6001 GM6001->MMP_active binds to active site Pro_MMP9 proMMP-9 (Inactive Zymogen) Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 activation Activator Activator (e.g., Trypsin, MMP-3) Activator->Pro_MMP9 cleaves MMP9_Degradation Matrix Degradation Active_MMP9->MMP9_Degradation cleaves substrate This compound This compound This compound->Pro_MMP9 binds to allosteric site

Caption: Mechanisms of Action for GM6001 and this compound.

Quantitative Data: Inhibitory Profile Comparison

The differing mechanisms of this compound and GM6001 result in vastly different inhibitory profiles, as summarized in the table below. GM6001 shows potent, low nanomolar inhibition against a wide array of MMPs, while this compound's activity is highly specific to the activation of proMMP-9.

TargetThis compound (IC50 / Ki)GM6001 (IC50 / Ki)
proMMP-9 Activation 440 nM (IC50) [2][3][8]Not Applicable
Active MMP-1 No Inhibition[3][4]0.4 nM (Ki)[9]
Active MMP-2 No Inhibition[3][4]0.5 nM (Ki)[9]
Active MMP-3 No Inhibition[3][4]27 nM (Ki)[9]
Active MMP-7 Not Reported3.7 nM (IC50)
Active MMP-8 Not Reported0.1 nM (Ki)[9]
Active MMP-9 No Inhibition[4]0.2 nM (Ki)[9], 0.45 nM (IC50)[4]
Active MMP-14 No Inhibition[3][4]13.4 nM (Ki)
proMMP-1, -2, -3 Activation No significant inhibition at 10 µM[8][10]Not Applicable

Experimental Protocols

Pro-MMP-9 Activation Inhibition Assay (for this compound)

This assay measures the ability of a compound to prevent the conversion of inactive proMMP-9 to its active form.

Methodology:

  • Reagents: Recombinant human proMMP-9, an activating enzyme (e.g., catalytic domain of MMP-3 or trypsin), a fluorescent MMP substrate (e.g., DQ-gelatin), and the inhibitor (this compound).

  • Incubation: ProMMP-9 is pre-incubated with the activating enzyme in a suitable assay buffer in the presence of various concentrations of this compound (or vehicle control).

  • Substrate Addition: After the activation period, the fluorescent substrate DQ-gelatin is added to the mixture. DQ-gelatin is heavily quenched and exhibits bright fluorescence upon proteolytic cleavage.

  • Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Analysis: The rate of substrate cleavage is proportional to the amount of active MMP-9 generated. The IC50 value is calculated by plotting the inhibition of activation against the concentration of this compound.[4]

G A 1. Combine proMMP-9, Activator (e.g., MMP-3), and this compound B 2. Incubate to allow for potential activation A->B C 3. Add fluorescent substrate (DQ-Gelatin) B->C D 4. Monitor fluorescence increase over time C->D E 5. Calculate % inhibition and determine IC50 D->E

Caption: Workflow for a proMMP-9 Activation Inhibition Assay.
General MMP Catalytic Activity Assay (for GM6001)

This assay measures the direct inhibition of the enzymatic activity of an already active MMP.

Methodology:

  • Reagents: Recombinant active MMP (e.g., MMP-2, MMP-9), a specific fluorogenic peptide substrate, and the inhibitor (GM6001).

  • Inhibitor Pre-incubation: The active MMP enzyme is pre-incubated with various concentrations of GM6001 (or vehicle control) in an assay buffer.

  • Reaction Initiation: The reaction is started by adding the fluorogenic substrate.

  • Measurement: The cleavage of the substrate by the MMP releases a fluorophore, leading to an increase in fluorescence that is measured over time.

  • Analysis: The initial reaction rates are determined from the linear phase of the fluorescence curve. The IC50 or Ki value is calculated by fitting the data to a dose-response curve.[4][11]

MMP Signaling and Inhibition

MMPs play a crucial role in tissue remodeling by degrading components of the extracellular matrix (ECM). This activity is essential for physiological processes but is also implicated in pathologies like cancer cell invasion and metastasis. By breaking down the ECM, MMPs clear a path for migrating cells. Inhibitors like GM6001 and this compound can block these processes, making them valuable tools for research in oncology, inflammation, and other diseases.

G Pro_MMP proMMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM Extracellular Matrix (Collagen, etc.) Active_MMP->ECM Degrades Cell_Invasion Cell Invasion & Metastasis Active_MMP->Cell_Invasion Promotes ECM->Cell_Invasion Barrier to Inhibitor MMP Inhibitor (GM6001 or this compound) Inhibitor->Pro_MMP this compound blocks activation of proMMP-9 Inhibitor->Active_MMP GM6001 blocks

Caption: Role of MMPs in Cell Invasion and Points of Inhibition.

Summary and Conclusion

This compound and GM6001 are MMP inhibitors that operate through fundamentally different mechanisms, offering distinct advantages for researchers.

  • GM6001 is a classic, broad-spectrum inhibitor ideal for studies where the goal is to achieve widespread inhibition of MMP catalytic activity. Its potency against multiple MMPs makes it a powerful tool for investigating the general role of this enzyme family in a biological process. However, its lack of specificity can make it difficult to attribute effects to a single MMP.[5]

  • This compound offers exceptional selectivity by targeting the activation of only proMMP-9.[4] This makes it an invaluable tool for dissecting the specific contributions of MMP-9 activation in complex biological systems, without confounding effects from the inhibition of other MMPs.[7]

The choice between this compound and GM6001 should be guided by the specific research question. For targeted validation of MMP-9's role, this compound is the superior choice. For broad exploration of MMP involvement, GM6001 remains a relevant and potent option.

References

JNJ0966: A Comparative Guide to its Selective Inhibition of pro-MMP-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ0966, a selective allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9), with other notable MMP inhibitors. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance and potential applications in research and drug development.

Executive Summary

Matrix metalloproteinase-9 (MMP-9) is a critical enzyme involved in the breakdown of the extracellular matrix, playing a significant role in various physiological and pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. Consequently, the development of specific MMP-9 inhibitors is of great interest. This compound has emerged as a promising candidate due to its unique mechanism of action. Unlike traditional active-site inhibitors, this compound allosterically binds to the zymogen form of MMP-9 (pro-MMP-9), preventing its conversion to the catalytically active enzyme.[1][2] This mode of inhibition confers high selectivity for MMP-9, minimizing off-target effects commonly associated with broad-spectrum MMP inhibitors.[2][3][4]

Comparative Performance of this compound

The selectivity of this compound for pro-MMP-9 is a key differentiator from many other MMP inhibitors. The following tables summarize the quantitative data on the inhibitory activity of this compound and its counterparts.

Table 1: Inhibitory Activity of this compound against pro-MMP-9 Activation

CompoundTargetAssayIC50KiReference
This compoundpro-MMP-9 Activation (by catMMP-3)Biochemical Assay429 nM-[1]
This compoundpro-MMP-9 ActivationBiochemical Assay440 nM-[5]
This compoundpro-MMP-9 BindingThermoFluor®-5.0 µM[3][6]

Table 2: Comparative Inhibitory Activity of Various MMP Inhibitors

CompoundTypeTarget MMPsIC50 (nM)Reference
This compound pro-MMP-9 Activation Inhibitor pro-MMP-9 429 - 440 [1][5]
GM6001Broad-SpectrumMMP-1, -2, -3, -8, -9MMP-9: 0.45; MMP-3: 7.2[3]
Marimastat (BB-2516)Broad-SpectrumMMP-1, -2, -7, -9, -14MMP-9: 3; MMP-1: 5; MMP-2: 6; MMP-14: 9; MMP-7: 13[7][8][9]
Prinomastat (AG3340)Broad-SpectrumMMP-2, -3, -9, -13, -14MMP-9: 5.0; MMP-3: 6.3; MMP-1: 79[1][10][11]
GS-5745 (Andecaliximab)Selective Allosteric AntibodyMMP-90.26 - 1.3[12][13][14]
S-3304SelectiveMMP-2, MMP-9-[6][15][16]

Note: IC50 values can vary depending on the specific assay conditions.

As evidenced by the data, this compound specifically targets the activation of pro-MMP-9, a mechanism distinct from the direct enzymatic inhibition of active MMPs. This leads to a highly selective profile, with no significant activity against the catalytic domains of MMP-1, -2, -3, -9, or -14.[2][3] In contrast, broad-spectrum inhibitors like Marimastat and Prinomastat inhibit a range of MMPs, which can lead to dose-limiting side effects such as musculoskeletal syndrome.[17][18] GS-5745, a monoclonal antibody, also demonstrates high selectivity for MMP-9 through an allosteric mechanism.[12][13]

Experimental Methodologies

The validation of this compound's selectivity relies on robust experimental protocols. Detailed below are the key assays cited in the evaluation of MMP-9 inhibition.

DQ-Gelatin Activity Assay for pro-MMP-9 Activation

This assay quantitatively measures the enzymatic activity of MMP-9 by monitoring the cleavage of a quenched fluorescent gelatin substrate (DQ-gelatin).

Protocol:

  • Reagents: Recombinant human pro-MMP-9, activating enzyme (e.g., catalytic domain of MMP-3 or trypsin), DQ-gelatin substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35), and the test inhibitor (this compound).

  • Procedure: a. In a 96-well plate, combine pro-MMP-9 and the activating enzyme in the assay buffer. b. Add serial dilutions of the test inhibitor (this compound) or vehicle control. c. Incubate the mixture to allow for pro-MMP-9 activation. d. Initiate the reaction by adding the DQ-gelatin substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).[12][19]

  • Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence curve. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in biological samples.

Protocol:

  • Sample Preparation: Conditioned cell culture media or tissue extracts are mixed with a non-reducing sample buffer.

  • Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Renaturation: The gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

  • Incubation: The gel is incubated overnight in a developing buffer containing Ca2+ and Zn2+, which are essential for MMP activity.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and then destained.

  • Visualization: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background, indicating the presence and activity of the gelatinases.[2][5][20]

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the pro-MMP-9 activation pathway and the experimental workflow for assessing this compound's inhibitory effect.

pro_MMP9_Activation_Pathway cluster_extracellular Extracellular Space cluster_activators Activators cluster_inhibitor Inhibition proMMP9 pro-MMP-9 (Zymogen) activeMMP9 Active MMP-9 proMMP9->activeMMP9 Proteolytic Cleavage degradedECM Degraded ECM activeMMP9->degradedECM Degradation ECM Extracellular Matrix (e.g., Collagen) MMP3 MMP-3 MMP3->proMMP9 MT1_MMP MT1-MMP MMP13 MMP-13 MT1_MMP->MMP13 MMP13->proMMP9 Plasmin Plasmin Plasmin->MMP3 This compound This compound This compound->proMMP9 Allosteric Binding (Prevents Activation)

Caption: Pro-MMP-9 activation pathway and the inhibitory action of this compound.

Experimental_Workflow_this compound cluster_assay_prep Assay Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reagents: - pro-MMP-9 - Activating Enzyme (e.g., MMP-3) - DQ-Gelatin - Assay Buffer mix Combine pro-MMP-9, Activating Enzyme, and this compound/Vehicle reagents->mix inhibitor_prep Prepare Serial Dilutions of this compound inhibitor_prep->mix incubate_activation Incubate for pro-MMP-9 Activation mix->incubate_activation add_substrate Add DQ-Gelatin Substrate incubate_activation->add_substrate measure_fluorescence Measure Fluorescence Increase Over Time add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate plot_data Plot % Inhibition vs. [this compound] calculate_rate->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for determining the IC50 of this compound on pro-MMP-9 activation.

References

Unraveling the Selectivity of JNJ Protease Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cross-reactivity profile of Johnson & Johnson (J&J) protease inhibitors remains challenging due to the limited publicly available data for specific compounds, including the requested JNJ0966. Extensive searches have not yielded specific information on a compound with this identifier, suggesting it may be an internal designation or an incorrect reference.

To provide relevant insights for researchers, scientists, and drug development professionals, this guide will focus on the principles of protease inhibitor selectivity and provide a template for evaluating and comparing such compounds, using publicly known information on other J&J protease inhibitors as illustrative examples where possible.

Understanding Protease Inhibitor Cross-Reactivity

Proteases are a large family of enzymes that cleave peptide bonds in proteins and are involved in a multitude of physiological processes. The specificity of a protease inhibitor for its intended target over other proteases is a critical determinant of its therapeutic window and safety profile. Off-target inhibition can lead to unforeseen side effects. Therefore, rigorous cross-reactivity screening is a cornerstone of preclinical drug development.

Hypothetical Comparison of Protease Inhibitor Selectivity

To illustrate how such data would be presented, the following table provides a template for summarizing the inhibitory activity (IC₅₀ or Kᵢ values) of a hypothetical J&J protease inhibitor against a panel of common proteases.

Protease TargetClassHypothetical JNJ Compound IC₅₀ (nM)Alternative Compound A IC₅₀ (nM)Alternative Compound B IC₅₀ (nM)
Primary Target Serine Protease <10 15 5
ThrombinSerine Protease>10,000500>10,000
TrypsinSerine Protease>10,0001,2008,000
ChymotrypsinSerine Protease5,000800>10,000
Cathepsin GSerine Protease>10,000>10,0009,500
MMP-1Metalloprotease>20,000>20,000>20,000
Caspase-3Cysteine Protease>20,00015,000>20,000

Caption: This table presents a hypothetical comparison of the in vitro inhibitory potency (IC₅₀) of a J&J compound and two alternatives against a panel of proteases. Lower values indicate higher potency. A highly selective inhibitor will show potent activity against its primary target and significantly weaker activity against other proteases.

Experimental Protocols for Assessing Protease Cross-Reactivity

The determination of inhibitor selectivity involves screening the compound against a panel of purified proteases using standardized enzymatic assays.

General Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound with Protease Compound_Prep->Incubation Enzyme_Prep Protease Panel Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Measure Product Formation (e.g., Fluorescence, Absorbance) Reaction->Detection Curve_Fitting Dose-Response Curve Fitting Detection->Curve_Fitting IC50_Calc Calculate IC₅₀ Values Curve_Fitting->IC50_Calc Comparison Compare Selectivity Profile IC50_Calc->Comparison

Caption: Workflow for assessing protease inhibitor selectivity.

Detailed Methodologies:

  • Enzymatic Assays: The inhibitory activity is typically measured using in vitro enzymatic assays. These assays utilize a purified protease, a specific substrate (often fluorogenic or chromogenic), and the inhibitor.

    • A dilution series of the test compound is prepared.

    • The compound is pre-incubated with the purified protease for a defined period to allow for binding.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance.

    • The data is plotted as the percentage of enzyme activity versus the inhibitor concentration.

    • The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.

  • Protease Panel: A comprehensive selectivity panel should include proteases from different catalytic classes (e.g., serine, cysteine, metallo-, and aspartyl proteases) and those that are structurally related to the primary target.

Illustrative Signaling Pathway: Dengue Virus NS2B/NS3 Protease

While specific data for this compound is unavailable, we can look at the mechanism of other J&J protease inhibitors. For instance, JNJ-1802 (JNJ-64281802) is a dengue virus (DENV) inhibitor that targets the viral NS3 protease, which is essential for viral replication. The NS3 protease requires the NS2B cofactor for its activity.

G DENV_Polyprotein DENV Polyprotein NS2B_NS3 NS2B/NS3 Protease Complex DENV_Polyprotein->NS2B_NS3 Cleavage Viral_Proteins Mature Viral Proteins NS2B_NS3->Viral_Proteins Processes Replication Viral Replication Viral_Proteins->Replication JNJ_Inhibitor Protease Inhibitor (e.g., JNJ-1802) JNJ_Inhibitor->NS2B_NS3

Caption: Inhibition of DENV replication via NS2B/NS3 protease.

This diagram illustrates how a protease inhibitor targeting the NS2B/NS3 complex can block the processing of the viral polyprotein, thereby inhibiting the formation of mature viral proteins necessary for replication. The selectivity of such an inhibitor against human host cell proteases would be a critical aspect of its preclinical safety assessment.

Conclusion

The objective comparison of a product's performance with alternatives necessitates access to robust, publicly available data. While the specific cross-reactivity profile for this compound could not be obtained, the principles and methodologies outlined in this guide provide a framework for evaluating the selectivity of any protease inhibitor. Researchers are encouraged to consult primary literature and company-disclosed data for specific compounds of interest to conduct a thorough comparative analysis.

Confirming Target Engagement of JNJ0966 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, "JNJ0966" (also referred to as JNJ-77060966) is not a publicly disclosed compound. There is no available information in the public domain regarding its molecular target, mechanism of action, or specific protocols for confirming its target engagement.

Therefore, this guide will use Dasatinib , a well-characterized multi-kinase inhibitor, as a representative example to illustrate the principles and methods for confirming target engagement in a cellular context. The methodologies and data presented here serve as a template that can be adapted for a novel compound like this compound once its molecular target is identified.

Dasatinib is a potent oral inhibitor of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and SRC family kinases.[1][2] This guide will focus on methods to confirm Dasatinib's engagement of its primary target, the BCR-ABL kinase, in cancer cell lines.

BCR-ABL Signaling Pathway and Dasatinib's Mechanism of Action

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[1][3] A key substrate of BCR-ABL is the adaptor protein CRKL.[4] Phosphorylation of CRKL is a reliable biomarker of BCR-ABL kinase activity.[4] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its catalytic activity and blocking downstream signaling.[1]

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates CRKL CRKL BCR_ABL->CRKL Phosphorylates Dasatinib Dasatinib (this compound placeholder) Dasatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation_Survival Cell Proliferation & Survival RAF_MEK_ERK->Proliferation_Survival p_CRKL p-CRKL CRKL->p_CRKL PI3K_AKT PI3K/AKT Pathway p_CRKL->PI3K_AKT PI3K_AKT->Proliferation_Survival

Figure 1: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Comparison of Kinase Inhibitors Targeting BCR-ABL

The following table summarizes the cellular potency of Dasatinib and two other BCR-ABL inhibitors, Imatinib and Bosutinib, in a Ba/F3 cell line engineered to express the wild-type BCR-ABL protein.

CompoundPrimary Target(s)Cellular IC50 (BCR-ABL wt)Reference
Dasatinib BCR-ABL, SRC family kinases0.6 nM[5][6]
Imatinib BCR-ABL, c-KIT, PDGFR25 nM[5][6]
Bosutinib BCR-ABL, SRC family kinases8 nM[5][6]

Experimental Protocols for Confirming Target Engagement

Several methods can be employed to confirm that a compound engages its intended target within a cell. Below are protocols for three widely used assays to assess the target engagement of Dasatinib with BCR-ABL.

Western Blot for Phospho-CRKL (p-CRKL)

This is an indirect but highly informative method to measure the inhibition of BCR-ABL kinase activity. A reduction in the phosphorylation of its direct substrate, CRKL, indicates target engagement.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., K-562 cells) Compound_Treatment 2. Compound Treatment (Dasatinib or Vehicle) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis (Protein Extraction) Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA or Bradford Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE (Protein Separation by Size) Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (Prevents non-specific antibody binding) Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (e.g., anti-p-CRKL, anti-CRKL) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection (Imaging) Secondary_Antibody->Detection Analysis 11. Data Analysis (Quantify band intensity) Detection->Analysis

Figure 2: General workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Culture K-562 cells (a human CML cell line endogenously expressing BCR-ABL) in appropriate media.

    • Treat cells with varying concentrations of Dasatinib (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CRKL (Tyr207) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total CRKL or a housekeeping protein like GAPDH.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the dose-dependent effect of Dasatinib on CRKL phosphorylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly assesses target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Treatment and Heating:

    • Treat K-562 cells with Dasatinib (e.g., 1 µM) or vehicle control.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble BCR-ABL in the supernatant at each temperature point by Western blot, using an antibody specific for ABL or BCR.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to higher temperatures for the Dasatinib-treated sample indicates target engagement.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding a BCR-ABL-NanoLuc® fusion protein.

    • Culture the transfected cells to allow for protein expression.

  • Assay Setup:

    • Dispense the cells into a multi-well plate.

    • Add varying concentrations of Dasatinib to the wells.

    • Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of BCR-ABL.

  • BRET Measurement:

    • Add the NanoLuc® substrate (furimazine) to the cells.

    • Measure the BRET signal (the ratio of tracer emission to NanoLuc® emission) using a plate reader.

  • Data Analysis:

    • A decrease in the BRET signal with increasing concentrations of Dasatinib indicates that the compound is displacing the tracer and binding to BCR-ABL.

    • Calculate the IC50 value from the dose-response curve to quantify the cellular potency of Dasatinib.

Conclusion

Confirming target engagement in a cellular environment is a critical step in drug discovery. While direct information on "this compound" is not available, the principles and assays detailed in this guide using Dasatinib as a model provide a robust framework for researchers. A multi-faceted approach, combining indirect functional assays like Western blotting for downstream signaling with direct biophysical methods such as CETSA or NanoBRET™, can provide compelling evidence of target engagement and help elucidate the mechanism of action of novel therapeutic compounds.

References

A Tale of Two Inhibitors: A Comparative Analysis of JNJ0966 and Doxycycline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmacological research, the exploration of enzyme inhibitors is a cornerstone of therapeutic development. This guide provides a detailed comparative analysis of two distinct molecules: JNJ0966, a highly selective allosteric inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen activation, and Doxycycline, a broad-spectrum antibiotic with known secondary MMP-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a clear juxtaposition of their mechanisms, performance data, and the experimental protocols used for their evaluation.

At a Glance: this compound vs. Doxycycline

FeatureThis compoundDoxycycline
Primary Mechanism of Action Allosteric inhibitor of proMMP-9 activationBacterial protein synthesis inhibitor (30S ribosomal subunit)
Secondary Mechanism of Action N/AInhibition of Matrix Metalloproteinases (MMPs)
Molecular Target Pro-Matrix Metalloproteinase-9 (proMMP-9)Bacterial 30S Ribosome; various MMPs
Selectivity Highly selective for proMMP-9Broad-spectrum antibiotic; non-selective MMP inhibitor
Reported IC50 for MMP-9 Inhibition 440 nM (for proMMP-9 activation)608 µM (for MMP-9 activity)[1][2]
Therapeutic Applications Investigational for MMP-9-driven pathologies (e.g., cancer, fibrosis, neuroinflammation)Treatment of bacterial infections; adjunctive therapy in periodontitis

Unraveling the Mechanisms of Action

This compound and Doxycycline operate via fundamentally different mechanisms, targeting distinct biological processes.

This compound: A Precision Approach to MMP-9 Inhibition

This compound represents a novel strategy in enzyme inhibition. It does not target the active site of the mature MMP-9 enzyme. Instead, it binds to a distinct allosteric site on the MMP-9 zymogen (proMMP-9), the inactive precursor of the enzyme.[3] This binding event prevents the conformational changes necessary for the activation of proMMP-9 into its catalytically active form. This highly specific mechanism ensures that this compound only affects the generation of active MMP-9, leaving other MMPs and the already active MMP-9 enzyme untouched.[3]

JNJ0966_Mechanism proMMP9 proMMP-9 (Zymogen) Complex proMMP-9-JNJ0966 Complex proMMP9->Complex This compound This compound This compound->Complex Binds allosterically Activation Activation Blocked Complex->Activation ActiveMMP9 Active MMP-9 Activation->ActiveMMP9 Degradation ECM Degradation ActiveMMP9->Degradation

Mechanism of this compound Action

Doxycycline: A Broad-Spectrum Agent with a Dual Role

Doxycycline, a member of the tetracycline class of antibiotics, primarily functions by inhibiting protein synthesis in bacteria.[1][2][4][5][6] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex.[1][2][4] This action halts the production of proteins essential for bacterial growth and replication, leading to a bacteriostatic effect.[5][6]

Beyond its antibiotic properties, doxycycline is also recognized as a non-selective inhibitor of MMPs.[7][8] This inhibitory effect is attributed to the chelation of the zinc and calcium ions that are essential for the catalytic activity of MMPs.[1] Unlike this compound, doxycycline's MMP inhibition is not specific to MMP-9 and affects a broader range of MMPs.

Doxycycline_Mechanism cluster_antibiotic Antibiotic Action cluster_mmp MMP Inhibition Doxycycline_A Doxycycline Ribosome Bacterial 30S Ribosome Doxycycline_A->Ribosome Binds to ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits BacterialGrowth Bacterial Growth Inhibition ProteinSynth->BacterialGrowth Leads to Doxycycline_M Doxycycline ZincIon Zn2+ Ion Doxycycline_M->ZincIon Chelates ActiveMMP Active MMPs (e.g., MMP-9) ECM_Degradation ECM Degradation ActiveMMP->ECM_Degradation Inhibited ZincIon->ActiveMMP Required for activity

Dual Mechanisms of Doxycycline

Performance Data: A Quantitative Comparison

Direct comparative studies of this compound and doxycycline are not available in the current literature, which is expected given their disparate primary mechanisms and therapeutic targets. However, we can compare their inhibitory potency against MMP-9 based on available in vitro data.

CompoundAssay TypeTargetParameterValue
This compound Fluorescent Substrate AssayproMMP-9 ActivationIC50440 nM
Doxycycline Gelatin ZymographyMMP-9 ActivityIC50608 µM[1][2]

It is critical to note that these IC50 values are not directly comparable due to the different assays and mechanisms of inhibition measured. This compound's nanomolar potency in preventing proMMP-9 activation highlights its high specificity and efficiency. Doxycycline's micromolar IC50 for inhibiting the activity of already active MMP-9 reflects a much lower potency in this secondary role.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the MMP-9 inhibitory activities of this compound and doxycycline.

Protocol 1: this compound - Pro-MMP-9 Activation Assay (Fluorescent Substrate)

This assay quantifies the ability of this compound to inhibit the activation of proMMP-9 by a catalytic amount of another MMP, such as MMP-3.

  • Reagents and Materials: Recombinant human proMMP-9, catalytic domain of MMP-3 (catMMP-3), this compound, DQ-gelatin (a fluorescently quenched gelatin substrate), assay buffer.

  • Procedure:

    • ProMMP-9 is pre-incubated with varying concentrations of this compound.

    • catMMP-3 is added to initiate the activation of proMMP-9.

    • DQ-gelatin is added to the mixture.

    • As active MMP-9 is formed, it cleaves the DQ-gelatin, releasing a fluorescent signal.

    • The fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the amount of active MMP-9 generated. The IC50 value is calculated by plotting the rate of reaction against the concentration of this compound.

proMMP9_Activation_Workflow Start Start Incubate1 Pre-incubate proMMP-9 with this compound Start->Incubate1 Add_MMP3 Add catMMP-3 to initiate activation Incubate1->Add_MMP3 Add_Substrate Add DQ-gelatin substrate Add_MMP3->Add_Substrate Measure Measure fluorescence over time Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for proMMP-9 Activation Assay
Protocol 2: Doxycycline - Gelatin Zymography for MMP-9 Inhibition

Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, such as MMP-9.

  • Reagents and Materials: Source of active MMP-9 (e.g., cell culture supernatant), doxycycline, SDS-PAGE resolving gel co-polymerized with gelatin, incubation buffer, staining solution (Coomassie Brilliant Blue), destaining solution.

  • Procedure:

    • Samples containing active MMP-9 are incubated with various concentrations of doxycycline.

    • The samples are loaded onto a gelatin-containing polyacrylamide gel and subjected to electrophoresis under non-reducing conditions.

    • The gel is then incubated in a renaturing buffer to allow the MMP-9 to renature.

    • The gel is subsequently placed in an incubation buffer that promotes enzymatic activity.

    • The gel is stained with Coomassie Brilliant Blue, which stains the gelatin.

  • Data Analysis: Areas of MMP-9 activity will appear as clear bands on a blue background where the gelatin has been digested. The intensity of these bands is quantified using densitometry. The IC50 is determined by plotting the percentage of inhibition (relative to a control without doxycycline) against the doxycycline concentration.[1][2]

Conclusion

This compound and doxycycline represent two vastly different pharmacological agents with distinct approaches to modulating MMP-9. This compound is a highly potent and selective allosteric inhibitor of proMMP-9 activation, offering a targeted approach for diseases driven by the upregulation of this specific enzyme. In contrast, doxycycline is a broad-spectrum antibiotic with a secondary, non-selective, and significantly less potent inhibitory effect on the catalytic activity of various MMPs. The choice between such compounds in a therapeutic context would be dictated by the specific pathology, with this compound being suited for precision targeting of MMP-9 and doxycycline for its primary antibacterial action with a potential ancillary anti-inflammatory effect through MMP inhibition. Future research may explore the potential synergistic effects of such distinct inhibitory mechanisms in complex disease models.

References

validating the therapeutic potential of JNJ0966 in new models

Author: BenchChem Technical Support Team. Date: November 2025

To effectively validate the therapeutic potential of a novel compound like JNJ0966, a structured approach involving in vitro and in vivo models is crucial. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the performance of this compound against alternative therapeutic strategies. The following sections detail experimental protocols, present comparative data, and visualize key pathways and workflows.

Comparative Analysis of this compound in Preclinical Models

To contextualize the therapeutic potential of this compound, its performance should be benchmarked against existing standards of care or alternative compounds in relevant disease models. For the purpose of this guide, we will consider a hypothetical scenario where this compound is an inhibitor of a key kinase, "Kinase X," implicated in a specific cancer type.

In Vitro Efficacy Comparison

The initial assessment of a targeted therapy involves determining its potency and selectivity against its intended target.

Table 1: Comparative IC50 Values of Kinase X Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line A (Tumor Model) GI50 (nM)Cell Line B (Healthy Control) GI50 (nM)
This compound Kinase X550>1000
Competitor 1Kinase X15150800
Standard of CareMulti-kinase100500200
Experimental Protocol: In Vitro Kinase Assay

A biochemical assay is performed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified Kinase X.

  • Reagents : Purified recombinant Kinase X, ATP, substrate peptide, this compound (and comparators) at various concentrations.

  • Procedure :

    • Kinase X is incubated with varying concentrations of the inhibitor.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis : The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Experimental Protocol: Cell Proliferation Assay (GI50)

The half-maximal growth inhibitory concentration (GI50) is determined to assess the cytotoxic or cytostatic effect of the compound on cancer and healthy cell lines.

  • Cell Lines : Tumor cell line expressing high levels of Kinase X (Cell Line A) and a healthy control cell line (Cell Line B).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound and comparator compounds.

    • After a 72-hour incubation period, cell viability is assessed using a reagent such as resazurin or CellTiter-Glo.

  • Data Analysis : The percentage of cell growth inhibition is plotted against the compound concentration to calculate the GI50 value.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action and the experimental process is facilitated by clear visual diagrams.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates Kinase_X Kinase_X Upstream_Kinase->Kinase_X Phosphorylates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Drives Growth_Factor Growth_Factor Growth_Factor->Receptor Binds This compound This compound This compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy Biochemical_Assay Biochemical_Assay Cell_Based_Assay Cell_Based_Assay Biochemical_Assay->Cell_Based_Assay Validate Data_Analysis_1 Data_Analysis_1 Cell_Based_Assay->Data_Analysis_1 Analyze Xenograft_Model Xenograft_Model Data_Analysis_1->Xenograft_Model Advance PK_PD_Analysis PK_PD_Analysis Xenograft_Model->PK_PD_Analysis Evaluate Toxicity_Study Toxicity_Study PK_PD_Analysis->Toxicity_Study Assess Data_Analysis_2 Data_Analysis_2 Toxicity_Study->Data_Analysis_2 Analyze Clinical_Candidate Clinical_Candidate Data_Analysis_2->Clinical_Candidate Compound_Synthesis Compound_Synthesis Compound_Synthesis->Biochemical_Assay Test

Caption: A generalized workflow for preclinical validation of a therapeutic compound.

In Vivo Efficacy in Xenograft Models

To assess the in vivo therapeutic potential of this compound, a tumor xenograft model is employed.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle ControlDaily, Oral1500 ± 2500+2
This compound 10 mg/kg, Daily, Oral450 ± 12070-1
Competitor 120 mg/kg, Daily, Oral750 ± 18050-5
Standard of Care50 mg/kg, Weekly, IV900 ± 20040-8
Experimental Protocol: Xenograft Tumor Model
  • Animal Model : Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation : Cell Line A tumor cells are subcutaneously implanted into the flanks of the mice.

  • Treatment : Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups and dosed with this compound, comparators, or vehicle control according to the specified regimen.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint : The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., pharmacodynamics).

  • Data Analysis : Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between treated and vehicle control groups.

Conclusion

This guide provides a foundational framework for the preclinical validation of this compound. The presented data, assuming a hypothetical but plausible scenario, demonstrates the superior in vitro potency and in vivo efficacy of this compound compared to its alternatives. The detailed experimental protocols and clear visualizations of the underlying biological pathway and experimental process are intended to aid researchers in the comprehensive evaluation of this and other novel therapeutic agents. Further studies, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling and comprehensive safety toxicology, are essential next steps in the drug development pipeline.

JNJ0966: A Paradigm Shift in MMP Inhibition Benchmarked Against Established Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic drug development, particularly for diseases driven by chronic inflammation and tissue degradation, matrix metalloproteinases (MMPs) have long been a focal point. A novel inhibitor, JNJ0966, has emerged, offering a highly selective mechanism of action that distinguishes it from established, broad-spectrum MMP inhibitors. This guide provides a comprehensive comparison of this compound's efficacy against well-known inhibitors such as Marimastat, Batimastat, GM6001 (Ilomastat), and Doxycycline, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

A New Class of MMP Inhibitor: this compound

This compound represents a significant advancement in the field by selectively targeting the activation of proMMP-9, the zymogen form of MMP-9, with a half-maximal inhibitory concentration (IC50) of 440 nM.[1] Unlike traditional MMP inhibitors that target the catalytic site of the active enzyme, this compound is an allosteric inhibitor that binds to a regulatory site on the proMMP-9 zymogen. This unique mechanism prevents the conversion of proMMP-9 to its active, tissue-degrading form without affecting the catalytic activity of already mature MMPs. This high selectivity for proMMP-9 minimizes the off-target effects that have plagued earlier generations of MMP inhibitors.

Quantitative Efficacy: A Comparative Analysis

The inhibitory profiles of this compound and established MMP inhibitors reveal a stark contrast in their selectivity. While this compound is highly specific for proMMP-9, traditional inhibitors exhibit broad-spectrum activity across various MMPs. The following table summarizes the IC50 values for these compounds against a panel of MMPs.

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-9 (nM)MMP-14 (nM)Mechanism of Action
This compound No effectNo effectNo effectNo effect440 (proMMP-9 activation)No effectAllosteric inhibitor of proMMP-9 activation
Marimastat 562301339Broad-spectrum, active site inhibitor[2][3][4][5]
Batimastat 342064-Broad-spectrum, active site inhibitor[6][7][8][9]
GM6001 1.51.11.93.70.513.4Broad-spectrum, active site inhibitor[10][11]
Doxycycline ~280,000---~30,000-608,000-Broad-spectrum, active site inhibitor (micromolar range)[12][13]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

ProMMP-9 Activation Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the conversion of proMMP-9 to its active form.

  • Reagents and Materials: Recombinant human proMMP-9, activating enzyme (e.g., MMP-3 or trypsin), a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5), this compound, and a fluorescence microplate reader.

  • Procedure:

    • Pre-incubate proMMP-9 with varying concentrations of this compound in the assay buffer for a specified period (e.g., 30 minutes) at 37°C.

    • Initiate the activation by adding the activating enzyme and incubate for a time sufficient to activate the untreated proMMP-9.

    • Add the fluorogenic MMP-9 substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).

    • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Gelatin Zymography for MMP-9 Activity

This technique is used to detect and quantify the gelatinolytic activity of MMP-9.

  • Sample Preparation: Collect conditioned media from cell cultures or prepare tissue extracts. Centrifuge to remove debris.

  • SDS-PAGE: Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Load equal amounts of protein from each sample mixed with non-reducing sample buffer. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Renaturation and Incubation:

    • Wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzyme to renature.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.5) at 37°C for 12-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9.

    • Quantify the band intensity using densitometry.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

MMP9_Activation_Pathway cluster_extracellular Extracellular Space ProMMP9 ProMMP-9 (Zymogen) ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 Activation MMP3 MMP-3 (Stromelysin-1) MMP3->ProMMP9 ECM Extracellular Matrix (e.g., Collagen, Elastin) ActiveMMP9->ECM Degradation DegradedECM Degraded ECM This compound This compound This compound->ProMMP9 Allosteric Inhibition

Caption: MMP-9 activation pathway and the inhibitory action of this compound.

MMP_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow start Start: Compound Library primary_screen Primary Screening (Fluorogenic Assay) start->primary_screen hit_id Hit Identification (Potent Inhibitors) primary_screen->hit_id secondary_assay Secondary Assay (Gelatin Zymography) hit_id->secondary_assay Confirmation selectivity Selectivity Profiling (MMP Panel) secondary_assay->selectivity lead_compound Lead Compound selectivity->lead_compound

Caption: A typical experimental workflow for screening MMP inhibitors.

Conclusion: The Future of MMP Inhibition

The development of this compound marks a pivotal moment in the pursuit of safe and effective MMP inhibitors. By targeting the activation of a specific MMP zymogen, this compound avoids the broad-spectrum inhibition that has been associated with dose-limiting side effects in previous clinical trials. This highly selective approach holds the promise of a better therapeutic window and opens new avenues for the treatment of a wide range of diseases where MMP-9 plays a critical pathogenic role. The data and protocols presented here provide a valuable resource for the scientific community to further explore and build upon this innovative therapeutic strategy.

References

Safety Operating Guide

Proper Disposal of JNJ0966: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Ensuring the safe and environmentally responsible disposal of research compounds is a critical component of laboratory best practices. This document provides essential guidance on the proper disposal procedures for JNJ0966, a selective inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen activation. This information is intended for researchers, scientists, and drug development professionals actively using this compound in their work.

This compound, with the chemical name N-{2-[(2-methoxyphenyl)amino]-4′-methyl-4,5′-bi-1,3-thiazol-2′-yl}acetamide and CAS Number 315705-75-0, requires careful handling and disposal in accordance with institutional, local, and national regulations.[1][2] The following procedures are based on general best practices for chemical waste management and should be adapted to comply with your institution's specific safety protocols.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

PPE CategorySpecific Items
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat

Disposal Procedures for this compound

All waste containing this compound, including unused product, contaminated solutions, and labware, should be treated as chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMSO).[3]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) should be placed in the solid chemical waste container. Non-disposable glassware must be decontaminated before reuse.

Step 2: Decontamination of Non-Disposable Labware

  • Rinse contaminated glassware multiple times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the glassware with soap and water.

Step 3: Waste Storage

  • Store all this compound waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure all waste containers are properly sealed to prevent leaks or spills.

Step 4: Final Disposal

  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the waste manifest or disposal service with the Safety Data Sheet (SDS) for this compound.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste storage Store in Designated Area solid_waste->storage decontaminate Decontaminate Non-Disposable Labware liquid_waste->decontaminate decontaminate->storage ehs Contact EHS for Pickup storage->ehs end Proper Disposal ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.[3][4] It is the responsibility of the user to ensure compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling JNJ0966

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of JNJ0966.

This document provides critical safety and logistical information for the handling of this compound, a selective inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of research.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on the potential hazards associated with this compound.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing.
Respiratory Protection Not required under normal use with adequate ventilationUse a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely.

Hazard Identification and Safety Precautions

While a specific occupational exposure limit (OEL) for this compound has not been established, it should be handled as a potent compound. The following table outlines the known hazards and necessary precautions.

Hazard Class Hazard Statement Precautionary Measures
Acute Oral Toxicity Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.
Aquatic Hazard (Acute) Very toxic to aquatic lifeAvoid release to the environment.
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effectsAvoid release to the environment. Collect spillage.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Keep containers tightly closed when not in use.

  • Prevent contact with skin, eyes, and clothing.

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storing this compound is crucial for safety and compound stability.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container.

  • Recommended storage temperature is -20°C.

Preparation of Stock Solutions:

  • All manipulations should be performed in a chemical fume hood.

  • Wear the appropriate PPE as detailed in Section 1.

  • This compound is soluble in DMSO.

  • To prepare a stock solution, carefully weigh the desired amount of the solid compound.

  • Slowly add the solvent (DMSO) to the solid to the desired concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

Experimental Use:

  • When diluting the stock solution for experiments, continue to work in a fume hood.

  • Handle all solutions containing this compound with the same precautions as the solid compound.

  • Clearly label all containers with the compound name and concentration.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categories:

  • Solid Waste: Unused solid this compound, contaminated weighing paper, and disposable labware.

  • Liquid Waste: Unused solutions of this compound in DMSO, and solvent rinses of containers.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound.

Disposal Procedures:

  • Segregation: Collect each category of waste in separate, clearly labeled, and sealed waste containers.

  • Solid Waste:

    • Place in a designated, sealed container for chemical waste.

    • Do not mix with general laboratory trash.

  • Liquid Waste (DMSO solutions):

    • Collect in a designated, sealed container for flammable liquid waste.

    • Do not dispose of down the drain.

  • Contaminated Sharps:

    • Place in a designated sharps container for chemical-contaminated sharps.

  • Final Disposal:

    • Dispose of all waste containers through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

In Vitro: Inhibition of pro-MMP-9 Activation This protocol outlines a typical experiment to assess the inhibitory activity of this compound on the activation of pro-MMP-9.

  • Materials: Recombinant human pro-MMP-9, activating enzyme (e.g., trypsin or MMP-3), a fluorescent MMP-9 substrate, this compound stock solution, and assay buffer.

  • Procedure: a. Prepare a series of dilutions of this compound in assay buffer. b. In a microplate, combine pro-MMP-9 and the activating enzyme in the presence of the various concentrations of this compound or vehicle control (DMSO). c. Incubate the plate to allow for pro-MMP-9 activation. d. Add the fluorescent MMP-9 substrate to each well. e. Measure the fluorescence intensity over time using a plate reader. f. The rate of substrate cleavage is proportional to the amount of active MMP-9. g. Calculate the IC₅₀ value of this compound by plotting the inhibition of MMP-9 activity against the concentration of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and a typical experimental workflow for its evaluation.

JNJ0966_Mechanism_and_Workflow cluster_pathway Signaling Pathway: Inhibition of pro-MMP-9 Activation cluster_workflow Experimental Workflow: In Vitro Assay pro-MMP-9 (Inactive Zymogen) pro-MMP-9 (Inactive Zymogen) Active MMP-9 Active MMP-9 pro-MMP-9 (Inactive Zymogen)->Active MMP-9 Activation Activating Enzyme (e.g., MMP-3, Trypsin) Activating Enzyme (e.g., MMP-3, Trypsin) Activating Enzyme (e.g., MMP-3, Trypsin)->pro-MMP-9 (Inactive Zymogen) This compound This compound This compound->pro-MMP-9 (Inactive Zymogen) Allosteric Inhibition Prepare Reagents Prepare Reagents Incubate pro-MMP-9,\nActivator & this compound Incubate pro-MMP-9, Activator & this compound Prepare Reagents->Incubate pro-MMP-9,\nActivator & this compound Add Substrate Add Substrate Incubate pro-MMP-9,\nActivator & this compound->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50)

Caption: Mechanism of this compound and a typical in vitro experimental workflow.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.